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  • Product: 2-Amino-2-cyclopentylacetonitrile hydrochloride
  • CAS: 1384429-97-3

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride?

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-2-cyclopentylacetonitrile Hydrochloride Introduction 2-Amino-2-cyclopentylacetonitrile hydrochloride is a specialized organic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

Introduction

2-Amino-2-cyclopentylacetonitrile hydrochloride is a specialized organic compound of significant interest to researchers in medicinal chemistry and drug development. As an alpha-aminonitrile, it serves as a versatile building block, or synthon, for the synthesis of more complex molecules, particularly novel amino acids, and heterocyclic structures. The presence of a cyclopentyl group introduces lipophilicity and conformational rigidity, which are desirable attributes in the design of bioactive molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-2-cyclopentylacetonitrile hydrochloride, compiled to assist researchers and scientists in its effective application.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The key identifiers for 2-Amino-2-cyclopentylacetonitrile hydrochloride are summarized below.

IdentifierValue
IUPAC Name 2-amino-2-cyclopentylacetonitrile hydrochloride
Molecular Formula C₇H₁₃ClN₂
Molecular Weight 160.65 g/mol
Canonical SMILES C1CCC(C1)C(C#N)N.Cl

The molecular structure consists of a central alpha-carbon atom bonded to an amino group (-NH₂), a nitrile group (-C≡N), a hydrogen atom, and a cyclopentyl ring. The hydrochloride salt is formed by the protonation of the basic amino group.

Caption: Chemical structure of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

Physicochemical Properties

The physical state and solubility characteristics of a compound are critical for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related structures and supplier-provided data.

PropertyValue/DescriptionSource/Rationale
Appearance White to off-white crystalline powder or solid.Typical appearance for similar hydrochloride salts of organic amines.[1]
Melting Point Not definitively reported. Expected to be a relatively high-melting solid, likely >150 °C, with decomposition.Amine hydrochloride salts are ionic and typically have higher melting points than their free base forms. For comparison, Aminoacetonitrile HCl melts at 167-171 °C.[1]
Solubility Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free amine base.[1][2]
Stability Stable under recommended storage conditions. The free base form, aminoacetonitrile, is known to be unstable at room temperature.[3] The hydrochloride salt provides enhanced stability.The protonated amine group is less nucleophilic, preventing self-reaction with the electrophilic nitrile group.[3]

Chemical Properties and Reactivity

The chemical behavior of 2-Amino-2-cyclopentylacetonitrile hydrochloride is dictated by its three primary functional components: the protonated primary amine, the nitrile group, and the cyclopentyl ring.

  • Alpha-Amino Group (-NH₃⁺Cl⁻): The amine is present in its protonated ammonium salt form. It is weakly acidic and can be deprotonated by a base to liberate the free amine. The free amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.

  • Nitrile Group (-C≡N): The nitrile group is electrophilic at the carbon atom. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (forming 2-amino-2-cyclopentylacetic acid) or an amide. It can also be reduced to a primary amine (forming a diamine).

  • Cyclopentyl Group: This aliphatic ring is generally unreactive under standard conditions. It provides a sterically defined, lipophilic scaffold that influences the molecule's overall shape and solubility.

Incompatible Materials: The compound should be kept away from strong oxidizing agents and strong bases. Strong bases will deprotonate the ammonium salt to form the less stable free amine.

Proposed Synthetic Pathway

Alpha-aminonitriles are classically synthesized via the Strecker synthesis . This well-established one-pot reaction involves the condensation of an aldehyde or ketone with ammonia (or an ammonium salt) and a cyanide source. For 2-Amino-2-cyclopentylacetonitrile, the logical precursors would be cyclopentanecarboxaldehyde or, more commonly, cyclopentanone.

Strecker_Synthesis Cyclopentanone Cyclopentanone Iminium Cyclopentyl Iminium Ion (Intermediate) Cyclopentanone->Iminium + H₂O AmmoniumChloride Ammonium Chloride (NH₄Cl) AmmoniumChloride->Iminium + H₂O SodiumCyanide Sodium Cyanide (NaCN) Product 2-Amino-2-cyclopentylacetonitrile (Free Base) SodiumCyanide->Product Nucleophilic Attack Iminium->Product Nucleophilic Attack FinalProduct 2-Amino-2-cyclopentylacetonitrile HCl Product->FinalProduct + HCl

Caption: Proposed Strecker synthesis workflow for the target compound.

Experimental Protocol (Conceptual):

  • Iminium Formation: Cyclopentanone is reacted with ammonium chloride in an aqueous or alcoholic solvent. This forms an equilibrium with the corresponding iminium ion.

  • Cyanide Addition: A solution of sodium or potassium cyanide is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the iminium ion to form the alpha-aminonitrile product.[4]

  • Acidification & Isolation: The resulting free base is often unstable and is typically not isolated. The reaction mixture is worked up and then treated with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the stable hydrochloride salt, which can then be isolated by filtration.

Spectroscopic and Analytical Profile

While a definitive published spectrum for this specific molecule is not available, a theoretical profile can be constructed based on its structure. This is invaluable for quality control and reaction monitoring.

TechniqueExpected Observations
¹H NMR - Multiplets (8H): Complex signals corresponding to the cyclopentyl ring protons. - Singlet/Triplet (1H): Signal for the alpha-proton (CH). - Broad Singlet (3H): Signal for the ammonium (-NH₃⁺) protons, which may be exchangeable with D₂O.
¹³C NMR - ~120 ppm: Quaternary carbon of the nitrile group (-C≡N). - ~50-60 ppm: Alpha-carbon (CH-NH₃⁺). - ~25-40 ppm: Multiple signals for the carbons of the cyclopentyl ring.
FT-IR (cm⁻¹) - ~2800-3100: Broad absorption from the N-H stretch of the ammonium salt. - ~2240-2260: Sharp, weak-to-medium intensity peak for the C≡N (nitrile) stretch. - ~2800-3000: C-H stretching from the cyclopentyl group.
Mass Spec (ESI+) The molecular ion (M+) would be the free base. Expected m/z: 125.11 ([C₇H₁₂N₂ + H]⁺). This corresponds to the mass of the protonated free amine.

Safety, Handling, and Storage

As a research chemical, 2-Amino-2-cyclopentylacetonitrile hydrochloride must be handled with appropriate care. Safety information is typically derived from data on structurally similar compounds, such as aminoacetonitrile hydrochloride.

  • Hazard Classification: While not specifically classified, related aminonitriles are often categorized as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6] They can also cause skin and serious eye irritation.[5]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is advisable to store it under an inert atmosphere.

  • First Aid Measures:

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth.[7]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

Conclusion

2-Amino-2-cyclopentylacetonitrile hydrochloride is a valuable chemical intermediate whose utility is derived from the combined reactivity of its amine and nitrile functional groups, coupled with the structural influence of the cyclopentyl moiety. Its hydrochloride salt form ensures superior stability and handling characteristics compared to the corresponding free base. A thorough understanding of its physicochemical properties, reactivity, and safety precautions, as outlined in this guide, is essential for its successful application in synthetic and medicinal chemistry research.

References

  • PubChem. (n.d.). Aminoacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemé. (n.d.). Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • PubChem. (n.d.). 2-Amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-Aminoacetic acid (Glycine). Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of 2-Amino-2-cyclopentylacetonitrile Hydrochloride in the Synthesis of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Value of Constrained Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the rational...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of drug candidates increasingly leverages conformationally restricted scaffolds to enhance potency, selectivity, and metabolic stability. The cyclopentyl moiety, a five-membered carbocycle, offers a desirable balance of rigidity and three-dimensional complexity, making it an attractive feature to incorporate into novel therapeutic agents. When combined with a reactive and versatile aminonitrile functional group, the resulting building block, 2-Amino-2-cyclopentylacetonitrile hydrochloride , emerges as a powerful tool for the synthesis of complex molecules with therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and strategic application of this building block in the development of innovative therapeutics, with a particular focus on its utility in constructing modulators of the Glucagon-Like Peptide-1 Receptor (GLP-1R).

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of a building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂N/A
Molecular Weight 160.65 g/mol N/A
Appearance White to off-white crystalline powderSupplier Data
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.General knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Safety and Handling:

2-Amino-2-cyclopentylacetonitrile hydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1]

  • Hazard Statements: Toxic if swallowed. Causes skin and serious eye irritation.[1]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling.[1]

Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride: The Strecker Reaction

The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker synthesis.[2][3] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with ammonia and a cyanide source.[4] In the case of 2-amino-2-cyclopentylacetonitrile, the readily available cyclopentanone serves as the starting material.

The overall transformation can be visualized as follows:

Strecker_Synthesis Cyclopentanone Cyclopentanone Iminium Cyclopentyliminium Ion Cyclopentanone->Iminium + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Iminium Cyanide Cyanide (e.g., KCN) Aminonitrile 2-Amino-2-cyclopentylacetonitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN⁻ FinalProduct 2-Amino-2-cyclopentylacetonitrile Hydrochloride Aminonitrile->FinalProduct + HCl HCl HCl HCl->FinalProduct

Figure 1: The Strecker synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride.

Experimental Protocol: Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

This protocol is a representative example based on established Strecker synthesis procedures.[5]

Materials:

  • Cyclopentanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and potassium cyanide (1.1 eq) in methanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.

  • Salt Formation: The filtrate containing the free base of 2-amino-2-cyclopentylacetonitrile is cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring to precipitate the hydrochloride salt.

  • Isolation: The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-amino-2-cyclopentylacetonitrile hydrochloride.

Application as a Building Block: Synthesis of a GLP-1R Positive Allosteric Modulator

The true value of 2-amino-2-cyclopentylacetonitrile hydrochloride lies in its potential as a versatile building block for more complex and therapeutically relevant molecules. A compelling example is its application in the synthesis of positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). GLP-1R is a key target in the treatment of type 2 diabetes and obesity.[6]

The compound (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379) is a known CNS penetrant GLP-1R PAM.[7][8] While the published synthesis of VU0453379 does not explicitly start from 2-amino-2-cyclopentylacetonitrile hydrochloride, a plausible and efficient synthetic strategy can be envisioned that utilizes this building block.

The core of this strategy involves the hydrolysis of the nitrile group to a carboxylic acid and subsequent amide coupling reactions.

Synthetic_Pathway cluster_start Starting Building Block cluster_intermediate Key Intermediate Synthesis cluster_coupling Amide Coupling cluster_final Final Product Start 2-Amino-2-cyclopentylacetonitrile Hydrochloride Hydrolysis Hydrolysis (e.g., HCl, H₂O, heat) Start->Hydrolysis Protection N-Protection (e.g., Boc₂O) Hydrolysis->Protection AminoAcid N-Boc-2-amino-2-cyclopentylacetic acid Protection->AminoAcid Coupling Amide Coupling (e.g., HATU, DIPEA) AminoAcid->Coupling Core Pyrido[3,4-b]indole Core with amine side chain Core->Coupling Deprotection N-Deprotection (e.g., TFA) Coupling->Deprotection CoupledProduct Key Intermediate for VU0453379 Deprotection->CoupledProduct Final VU0453379 CoupledProduct->Final Further Modification

Figure 2: Proposed synthetic pathway to a key intermediate of VU0453379.

Experimental Protocol: Hydrolysis of the Nitrile and N-Protection

This protocol outlines the conversion of the aminonitrile to a more synthetically tractable N-protected amino acid.

Materials:

  • 2-Amino-2-cyclopentylacetonitrile hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrolysis: 2-Amino-2-cyclopentylacetonitrile hydrochloride (1.0 eq) is dissolved in a mixture of water and concentrated HCl. The solution is heated to reflux and the reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • N-Protection: The resulting crude 2-amino-2-cyclopentylacetic acid hydrochloride is dissolved in a mixture of dioxane and water. Sodium bicarbonate (3.0 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in dioxane.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature overnight. The dioxane is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1M HCl.

  • Extraction and Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-2-amino-2-cyclopentylacetic acid.

This N-protected amino acid is now a primed building block for amide coupling with the core heterocyclic structure of VU0453379, demonstrating the strategic utility of the parent aminonitrile.

Conclusion: A Versatile Asset in the Medicinal Chemist's Toolbox

2-Amino-2-cyclopentylacetonitrile hydrochloride represents a valuable and versatile building block for the synthesis of novel therapeutics. Its straightforward synthesis via the Strecker reaction and the presence of two modifiable functional groups—the amine and the nitrile—provide medicinal chemists with a powerful handle to introduce a constrained cyclopentyl scaffold into a variety of molecular architectures. The potential to readily convert this building block into a key precursor for a GLP-1R positive allosteric modulator highlights its relevance in contemporary drug discovery programs targeting metabolic diseases. As the demand for novel, patentable chemical entities with improved pharmacological profiles continues to grow, the strategic application of such well-defined and versatile building blocks will undoubtedly play a crucial role in the future of therapeutic innovation.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850). [Link]

  • Wikipedia contributors. Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Morris, L. C. et al. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM). J. Med. Chem.57 , 10192–10197 (2014). [Link]

  • Morris, L. C. et al. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM). ACS Publications. [Link]

  • Niswender, K. Allosteric modulators of the glucagon-like peptide-1 receptor. Grantome. [Link]

  • Shaabani, A., Maleki, A. & Mofakham, H. A truly green synthesis of α-aminonitriles via Strecker reaction. Org Med Chem Lett1 , 11 (2011). [Link]

  • Morris, L. C. et al. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM). PubMed. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

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Foundational

The Emerging Therapeutic Potential of 2-Amino-2-cyclopentylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-amino-2-cyclopentylacetonitrile scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. This technical guide provides an in-depth analysis of the potential biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-2-cyclopentylacetonitrile scaffold represents a compelling, yet underexplored, chemical space in modern drug discovery. This technical guide provides an in-depth analysis of the potential biological activities of its derivatives, drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds. While direct research on this specific class is nascent, a strong deductive case can be made for its potential as a source of potent enzyme inhibitors, particularly for dipeptidyl peptidase-IV (DPP-IV), and as a promising starting point for the development of novel anticancer agents. This guide will delve into the mechanistic rationale for these potential activities, provide detailed synthetic and experimental protocols, and offer a forward-looking perspective on the therapeutic promise of this unique chemical entity.

Introduction: The Strategic Value of the α-Amino Nitrile Moiety

The α-amino nitrile functional group is a cornerstone in medicinal chemistry, valued for its role as both a pharmacophore and a versatile synthetic intermediate.[1] Its presence in a molecule can impart unique electronic and steric properties that facilitate critical interactions with biological targets. Notably, the nitrile group can act as a bioisostere for a carbonyl group or as a key interacting element in its own right, often forming hydrogen bonds or covalent interactions with enzyme active sites. The incorporation of a cyclopentyl ring introduces a degree of conformational rigidity and lipophilicity that can enhance binding affinity and improve pharmacokinetic properties.[2] This guide will explore the synergistic potential of these two structural features in the context of therapeutic applications.

Potential Biological Activity as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The most compelling and evidence-based potential application for 2-amino-2-cyclopentylacetonitrile derivatives lies in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3]

Mechanistic Rationale: Emulating the Success of "Gliptins"

The class of antidiabetic drugs known as "gliptins" (e.g., Vildagliptin, Saxagliptin) are potent DPP-IV inhibitors. A central feature of many of these inhibitors is a cyanopyrrolidine moiety, which is structurally analogous to the 2-amino-2-cyclopentylacetonitrile core.[4][5] The nitrile group in these inhibitors is crucial for their mechanism of action, forming a reversible covalent bond with a serine residue in the active site of DPP-IV.[4] This interaction mimics the transition state of the natural peptide substrates of the enzyme, leading to potent and sustained inhibition.

The cyclopentyl group in the proposed scaffold is hypothesized to serve a similar role to the pyrrolidine ring in established DPP-IV inhibitors, which is to occupy a hydrophobic pocket in the enzyme's active site, thereby increasing binding affinity.[6] The conformational restriction imposed by the cyclopentyl ring can also be advantageous for optimizing inhibitor potency.[2]

Diagram: Proposed Mechanism of DPP-IV Inhibition

DPP4_inhibition cluster_enzyme DPP-IV Active Site cluster_inhibitor 2-Amino-2-cyclopentylacetonitrile Derivative Serine Serine (Nucleophile) Pocket Hydrophobic Pocket (S1) Cyclopentyl Cyclopentyl Group Cyclopentyl->Pocket Hydrophobic Interaction Nitrile Nitrile Group (Electrophile) Nitrile->Serine Reversible Covalent Bond Formation Amino Amino Group Amino->Serine Potential H-bond

Caption: Proposed binding mode of a 2-amino-2-cyclopentylacetonitrile derivative in the DPP-IV active site.

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on cyanopyrrolidine-based DPP-IV inhibitors, several key SAR principles can be extrapolated to guide the design of novel 2-amino-2-cyclopentylacetonitrile derivatives:

  • The Nitrile Group is Essential: The cyano moiety is critical for potent inhibition through its interaction with the catalytic serine residue of DPP-IV.[4]

  • Stereochemistry Matters: The stereochemistry at the α-carbon bearing the amino and nitrile groups is expected to be crucial for optimal binding and activity, as is the case with existing gliptins.

  • The Cyclopentyl Ring as a Hydrophobic Anchor: The cyclopentyl group likely serves to anchor the molecule in a hydrophobic pocket of the enzyme. Modifications to this ring, such as the introduction of substituents, could further optimize hydrophobic interactions and potency.[6]

  • N-Substitution Offers a Vector for Optimization: The primary amino group provides a convenient handle for derivatization. Acylation of this amine with various substituents can be explored to enhance interactions with other regions of the enzyme's active site and to modulate pharmacokinetic properties.

Table 1: Comparative IC50 Values of Structurally Related DPP-IV Inhibitors

Compound ClassExampleDPP-IV IC50 (nM)Reference
CyanopyrrolidinesVildagliptin< 10[Various sources]
Substituted 2-cyanopyrrolidines4-fluoro derivativeImproved potency over unsubstituted[5]
Pyrimidinedione DerivativesCompound 864.47[6]
Tryptophan-containing dipeptidesTrp-Arg< 45,000[7]

Potential Biological Activity as Anticancer Agents

While the link to DPP-IV inhibition is more direct, the broader class of aminonitriles has also shown promise as cytotoxic agents, suggesting a potential avenue for the development of novel anticancer drugs from the 2-amino-2-cyclopentylacetonitrile scaffold.[8][9]

Mechanistic Considerations

The precise mechanisms by which aminonitriles exert cytotoxic effects are varied and often depend on the overall molecular structure. However, some general principles can be considered:

  • Enzyme Inhibition: As discussed, aminonitriles can be effective enzyme inhibitors. In the context of cancer, this could involve the inhibition of enzymes crucial for tumor growth and proliferation.

  • Induction of Apoptosis: Some nitrile-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Disruption of Cellular Metabolism: The unique electronic properties of the nitrile group could lead to interactions with key metabolic pathways that are dysregulated in cancer cells.

A review of the cytotoxic effects of various aminonitriles revealed that their activity is highly dependent on the specific chemical scaffold. For instance, aminonitriles derived from renieramycins displayed considerable cytotoxic activities, while those based on benzimidazole showed none.[8] This highlights the importance of empirical screening to determine the anticancer potential of the 2-amino-2-cyclopentylacetonitrile class.

Experimental Protocols

Synthesis of 2-Amino-2-cyclopentylacetonitrile Derivatives

The most direct and versatile method for the synthesis of the 2-amino-2-cyclopentylacetonitrile core is the Strecker amino acid synthesis .[10]

Workflow: Strecker Synthesis of 2-Amino-2-cyclopentylacetonitrile

Strecker_Synthesis Cyclopentanone Cyclopentanone Imine_intermediate Cyclopentyl Imine (Intermediate) Cyclopentanone->Imine_intermediate + NH3 - H2O Ammonia Ammonia Ammonia->Imine_intermediate HCN HCN / KCN Product 2-Amino-2-cyclopentylacetonitrile HCN->Product Imine_intermediate->Product + HCN

Caption: Generalized workflow for the Strecker synthesis of the core scaffold.

Step-by-Step Protocol:

  • Imine Formation:

    • To a solution of cyclopentanone in a suitable solvent (e.g., methanol or ethanol), add an excess of ammonia (or an ammonium salt like ammonium chloride).

    • Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cyanide Addition:

    • Carefully add a source of cyanide, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to the reaction mixture containing the in situ-generated imine. Caution: Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • The addition of a weak acid (e.g., acetic acid) may be required to facilitate the reaction.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-2-cyclopentylacetonitrile.

  • Derivatization (N-acylation):

    • To a solution of the purified 2-amino-2-cyclopentylacetonitrile in an aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or diisopropylethylamine).

    • Cool the mixture in an ice bath and add the desired acylating agent (e.g., an acid chloride or anhydride) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up and purify the N-acylated derivative as described above.

In Vitro DPP-IV Inhibition Assay

Principle: The enzymatic activity of DPP-IV is determined by monitoring the cleavage of a chromogenic or fluorogenic substrate. The inhibitory potential of a test compound is assessed by measuring the reduction in enzyme activity in its presence.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DPP-IV enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Future Directions and Conclusion

The 2-amino-2-cyclopentylacetonitrile scaffold holds significant, largely untapped potential for the development of novel therapeutics. The strong structural analogy to the active components of established DPP-IV inhibitors provides a clear and compelling rationale for exploring derivatives of this class as new treatments for type 2 diabetes. The general cytotoxic potential of aminonitriles also warrants investigation into their utility as anticancer agents.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of 2-amino-2-cyclopentylacetonitrile derivatives with various N-substituents and modifications to the cyclopentyl ring, followed by high-throughput screening against DPP-IV and a panel of cancer cell lines.

  • Mechanistic Studies: Elucidation of the precise mechanism of action for any active compounds, including determination of their binding mode with target enzymes and their effects on cellular signaling pathways.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. (2023). Archives of Pharmacy and Pharmaceutical Sciences, 7, 022-027.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Jarho, E. M., et al. (2004). A cyclopent-2-enecarbonyl group mimics proline at the P2 position of prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry, 47(23), 5605-5607.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Alpha amino acid synthesis. (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Retrieved January 27, 2026, from [Link]

  • Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. (2023). Archives of Pharmacy and Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • FORMULATION AND EVALUATION OF ANTI-DIABETIC TABLET OF VILDAGLIPTIN AND EFFECT OF DISINTEGRANTS CONCENTRATION ON DRUG RELEASE. (2023). YMER. Retrieved January 27, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). SciSpace. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (2024). Research Square.
  • Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews.
  • ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. (2023).
  • Enzymes: Inhibitors (A-level Biology). (n.d.). Study Mind. Retrieved January 27, 2026, from [Link]

  • Formulation, characterization and evaluation of vildagliptin and metformin combined tablets. (2024). Sciendo.
  • Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5941-5950.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • Formulation and evaluation of vildagliptin immedi
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023).
  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved January 27, 2026, from [Link]

  • 31.7: Drugs as Enzyme Inhibitors. (2014). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride via Strecker reaction

An Application Guide for the Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride via the Strecker Reaction Abstract This document provides a detailed protocol for the synthesis of 2-amino-2-cyclopentylacetonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride via the Strecker Reaction

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-2-cyclopentylacetonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the well-established Strecker reaction, a one-pot, three-component reaction involving cyclopentanone, an ammonia source, and a cyanide source. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling cyanide, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust understanding of the synthesis, ensuring reproducibility and safety.

Introduction and Scientific Principle

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient and economical methods for preparing α-aminonitriles, which are direct precursors to α-amino acids.[1][2] The reaction is a cornerstone of organic synthesis, condensing a carbonyl compound (an aldehyde or ketone) with ammonia and cyanide.[3] The use of a ketone, such as cyclopentanone, allows for the synthesis of α,α-disubstituted amino acids, a class of compounds often explored in pharmaceutical research for their ability to induce conformational constraints in peptides.[2]

This application note details the synthesis of the hydrochloride salt of 2-amino-2-cyclopentylacetonitrile. The protocol employs a safer modification of the original Strecker method, using ammonium chloride and potassium cyanide in place of ammonia and highly toxic hydrogen cyanide (HCN) gas.[4] Ammonium chloride serves as both a source of ammonia and a mild acid to catalyze the formation of the key iminium ion intermediate.[5] The subsequent nucleophilic addition of the cyanide ion yields the target α-aminonitrile.[5] The final product is isolated as a stable hydrochloride salt, which is often more crystalline and easier to handle than the free base.

Reaction Mechanism

The Strecker reaction from a ketone proceeds in two primary stages within a single pot:

  • Iminium Ion Formation: The reaction is initiated by the protonation of the cyclopentanone carbonyl group by the mildly acidic ammonium chloride, enhancing its electrophilicity. Ammonia, in equilibrium with the ammonium salt, then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of a reactive cyclopentyl iminium ion.[5]

  • Cyanide Addition: The cyanide ion (from KCN) then performs a nucleophilic attack on the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product, 2-amino-2-cyclopentylacetonitrile.[4][5]

Strecker_Mechanism Cyclopentanone Cyclopentanone ProtonatedKetone Protonated Cyclopentanone Cyclopentanone->ProtonatedKetone + H⁺ NH4Cl NH₄Cl ⇌ NH₃ + H⁺ KCN KCN → K⁺ + CN⁻ Aminoalcohol Aminoalcohol Intermediate ProtonatedKetone->Aminoalcohol + NH₃ Iminium Cyclopentyl Iminium Ion Aminoalcohol->Iminium - H₂O Product 2-Amino-2-cyclopentylacetonitrile Iminium->Product + CN⁻

Figure 1: The reaction mechanism of the Strecker synthesis starting from cyclopentanone.

Critical Safety Precautions: Handling Cyanide

WARNING: Potassium cyanide is a highly toxic substance. The reaction can generate hydrogen cyanide (HCN), a volatile and extremely poisonous gas, especially if the reaction mixture becomes acidic. This entire procedure must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[6]

  • Designated Work Area: Conduct the experiment in a designated area within a chemical fume hood. Mark the area with a warning sign indicating the use of cyanide.[7][8]

  • Avoid Acid Contamination: Ensure no acids are present in the fume hood unless required for the procedure. Accidental contact between acids and cyanide salts will rapidly release lethal HCN gas.[7][8]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[6][8] A cyanide poisoning antidote kit should be available, and all personnel must be trained in its use. Never work alone when performing this reaction.[7][8]

  • Waste Disposal: All cyanide-containing waste (liquid and solid) is hazardous. Quench all reaction residues and contaminated materials by slowly adding them to a stirred, cooled solution of 10% sodium hypochlorite (bleach) and 1 M sodium hydroxide. This process oxidizes cyanide to the less toxic cyanate. The quenched waste must be disposed of through official hazardous waste channels.

Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
Cyclopentanone120-92-384.12Reagent grade, ≥99%
Ammonium Chloride (NH₄Cl)12125-02-953.49ACS reagent grade
Potassium Cyanide (KCN)151-50-865.12EXTREMELY TOXIC
Methanol (MeOH)67-56-132.04ACS grade
Dichloromethane (DCM)75-09-284.93ACS grade
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)
Diethyl Ether (Et₂O)60-29-774.12Anhydrous
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, granular
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Dropping funnel
Separatory funnel
Rotary evaporator
pH paper or meter
Glass fritted funnel
Reagent Quantities
ReagentMolar Equiv.Moles (mol)Mass (g)Volume (mL)
Cyclopentanone1.00.108.418.8
Ammonium Chloride1.20.126.42-
Potassium Cyanide1.10.117.16-
Methanol---50
Water---25
Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-Amino-2-cyclopentylacetonitrile (Free Base)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (6.42 g, 0.12 mol), methanol (50 mL), and water (25 mL). Stir the mixture until the ammonium chloride is fully dissolved.

  • Addition of Ketone: Add cyclopentanone (8.41 g, 0.10 mol) to the solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Cyanide: In the fume hood, carefully weigh potassium cyanide (7.16 g, 0.11 mol). CRITICAL STEP: Add the solid potassium cyanide to the cold, stirred reaction mixture in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C. The addition is exothermic.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopentanone spot (visualize with a potassium permanganate stain).

  • Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane (DCM, 50 mL) and shake gently. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-amino-2-cyclopentylacetonitrile as an oil.

Part B: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude aminonitrile oil obtained in Part A in anhydrous diethyl ether (100 mL).

  • HCl Addition: Cool the ethereal solution in an ice bath. Prepare a solution of HCl in ether or isopropanol, or bubble HCl gas slowly through the stirred solution. A white precipitate of the hydrochloride salt will form immediately. Continue adding HCl until no further precipitation is observed.

  • Isolation: Collect the white solid product by vacuum filtration using a glass fritted funnel.

  • Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the product, 2-amino-2-cyclopentylacetonitrile hydrochloride, under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.

Workflow cluster_part_a Part A: Aminonitrile Synthesis cluster_part_b Part B: Hydrochloride Salt Formation A1 1. Dissolve NH₄Cl in MeOH/H₂O A2 2. Add Cyclopentanone & Cool to 0-5°C A1->A2 A3 3. Add KCN portion-wise A2->A3 A4 4. Stir at Room Temp (18-24h) A3->A4 A5 5. Extract with DCM A4->A5 A6 6. Dry & Concentrate A5->A6 Crude_Product Crude Aminonitrile Oil A6->Crude_Product B1 7. Dissolve Crude Oil in Et₂O B2 8. Add HCl Solution/Gas B3 9. Filter Precipitate B4 10. Wash with Cold Et₂O & Dry Final_Product Purified Hydrochloride Salt B4->Final_Product Crude_Product->B1

Figure 2: Experimental workflow for the synthesis of the target compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction.Ensure reaction stirs for the full duration. Confirm disappearance of starting material by TLC.
Loss of product during work-up.Ensure pH of the aqueous layer is basic (>9) before extraction to keep the aminonitrile in its free base form. Perform multiple extractions.
Oily Product after HCl addition Product is not pure; presence of impurities.Wash the crude oil with brine before drying. Ensure the solvent used for precipitation (diethyl ether) is completely anhydrous.
Insufficient HCl addition.Add more HCl solution/gas until precipitation is complete.
Reaction Stalls Poor quality reagents.Use fresh, high-purity cyclopentanone and dry ammonium chloride.
Temperature too low for an extended period.Ensure the reaction is allowed to warm to and stir at room temperature after the initial exothermic addition.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 54. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2020). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Google Patents. (2010). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • University of Washington. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Safe Work Australia. (2019). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. [Link]

  • Taylor & Francis Online. (2011). Development of a New α‐Aminonitrile Synthesis. [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. [Link]

  • Google Patents. (1998). JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h.
  • Google Patents. (2006). WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol.
  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-Amino-2-cyclopentylacetonitrile Hydrochloride for the Construction of Complex Drug Scaffolds

Introduction: The Strategic Advantage of the Cyclopentyl Moiety in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Cyclopentyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The incorporation of carbocyclic rings, particularly the cyclopentyl group, into drug candidates offers a compelling strategy to navigate the complexities of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Unlike its linear counterparts, the cyclopentyl moiety introduces a degree of conformational rigidity and three-dimensionality. This can lead to improved binding affinity and selectivity for biological targets. Furthermore, the lipophilic nature of the cyclopentyl group can enhance membrane permeability, a critical factor for oral bioavailability.

2-Amino-2-cyclopentylacetonitrile hydrochloride serves as a versatile and highly valuable building block in this context. Its structure features a stereocenter at the α-carbon, a reactive nitrile group, and a primary amine, all appended to a cyclopentyl ring. This unique combination of functionalities provides a powerful handle for the divergent synthesis of a wide array of complex molecular scaffolds.[1][2] These scaffolds are of significant interest in the development of therapeutics for a range of diseases, including neurological and metabolic disorders.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-2-cyclopentylacetonitrile hydrochloride in the synthesis of advanced drug intermediates. We will explore key reaction pathways, provide detailed, field-tested protocols, and discuss the underlying chemical principles that govern these transformations.

Core Applications in Scaffold Synthesis

The primary utility of 2-Amino-2-cyclopentylacetonitrile hydrochloride lies in its ability to participate in a variety of chemical transformations that build molecular complexity. The nitrile and amine groups are key reactive sites, allowing for its elaboration into more complex structures.[2]

Hydrolysis to α-Amino Acids: Building Blocks for Peptidomimetics and Constrained Peptides

One of the most direct applications of α-aminonitriles is their hydrolysis to the corresponding α-amino acids. The resulting 2-amino-2-cyclopentylacetic acid is a non-proteinogenic amino acid that can be incorporated into peptides to introduce conformational constraints. This is a widely used strategy to enhance metabolic stability and receptor selectivity.

Reaction Causality: The hydrolysis of the nitrile group proceeds in two stages: first to an amide intermediate, followed by further hydrolysis to the carboxylic acid. This reaction is typically catalyzed by strong acid or base. The choice of conditions is critical to avoid racemization of the α-stereocenter.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Amino-2-cyclopentylacetic Acid

Materials:

  • 2-Amino-2-cyclopentylacetonitrile hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution (1 M)

  • pH paper or pH meter

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-2-cyclopentylacetonitrile hydrochloride (10 g, 1 equivalent).

  • Carefully add a 6 M solution of hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Carefully neutralize the aqueous layer by the dropwise addition of 1 M NaOH solution until the pH is approximately 7. The amino acid may precipitate at its isoelectric point.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain the crude amino acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Expected Outcome: 2-Amino-2-cyclopentylacetic acid as a white crystalline solid.

Participation in Multicomponent Reactions (MCRs): Rapid Assembly of Complex Heterocycles

Multicomponent reactions are powerful tools in drug discovery, allowing for the construction of complex molecules in a single step from three or more starting materials.[3][4][5] α-Aminonitriles are excellent substrates for MCRs, such as the Ugi and Passerini reactions, by leveraging the reactivity of both the amine and the latent carboxylic acid functionality (after in-situ or subsequent hydrolysis of the nitrile).

Reaction Causality: In the context of an Ugi four-component reaction, the amine of the 2-amino-2-cyclopentylacetonitrile would react with a ketone or aldehyde to form an imine. This is followed by the addition of a carboxylic acid and an isocyanide to generate a complex α-acylamino carboxamide scaffold. The cyclopentyl group is carried through the reaction, imparting its desirable properties to the final product.

Protocol 2: Ugi Four-Component Reaction for the Synthesis of a Cyclopentyl-Containing Peptoid Scaffold

Materials:

  • 2-Amino-2-cyclopentylacetonitrile hydrochloride

  • Cyclohexanone (as an example ketone)

  • Acetic Acid (as an example carboxylic acid)

  • tert-Butyl isocyanide (as an example isocyanide)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-Amino-2-cyclopentylacetonitrile hydrochloride (1 g, 1 equivalent) and methanol (20 mL).

  • Add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and free the amine. Stir for 10 minutes.

  • To this solution, add cyclohexanone (1 equivalent), acetic acid (1 equivalent), and tert-butyl isocyanide (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired Ugi product.

Expected Outcome: A complex α-acylamino carboxamide with an embedded cyclopentyl moiety.

Visualization of Synthetic Pathways

To better illustrate the strategic use of 2-Amino-2-cyclopentylacetonitrile hydrochloride, the following diagrams outline the key synthetic transformations.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Resulting Scaffolds A 2-Amino-2-cyclopentylacetonitrile Hydrochloride B Hydrolysis (e.g., HCl, H2O, heat) A->B Protocol 1 C Multicomponent Reaction (e.g., Ugi Reaction) A->C Protocol 2 D α-Amino Acid (2-Amino-2-cyclopentylacetic acid) B->D E Complex Peptoid Scaffold C->E

Caption: Synthetic utility of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

Data Summary and Expected Properties

The incorporation of the cyclopentyl group is expected to influence the physicochemical properties of the resulting scaffolds. The following table provides a generalized comparison of expected property trends.

PropertyParent Scaffold (without cyclopentyl)Cyclopentyl-Containing ScaffoldRationale
Lipophilicity (LogP) LowerHigherThe alkyl nature of the cyclopentyl group increases the non-polar character of the molecule.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Metabolic Stability VariableGenerally HigherThe cyclopentyl group can shield adjacent functional groups from metabolic enzymes.
Conformational Rigidity LowerHigherThe cyclic structure restricts bond rotation, leading to a more defined 3D shape.

Troubleshooting and Expert Insights

  • Incomplete Hydrolysis: If the hydrolysis of the nitrile to the carboxylic acid stalls at the amide intermediate, increasing the reaction time, temperature, or the concentration of the acid/base catalyst is recommended.

  • Low Yields in MCRs: The success of multicomponent reactions is highly dependent on the purity of the starting materials and the solvent. Ensure all reagents are of high quality and the solvent is anhydrous where necessary. The order of addition of reagents can also influence the yield.

  • Purification Challenges: The increased lipophilicity of cyclopentyl-containing compounds may require adjustments to standard purification protocols. Reverse-phase chromatography may be more effective than normal-phase for highly non-polar products.

Conclusion

2-Amino-2-cyclopentylacetonitrile hydrochloride is a powerful and versatile building block for the synthesis of complex drug scaffolds. Its unique combination of a cyclopentyl ring, a primary amine, and a reactive nitrile group provides medicinal chemists with a valuable tool to introduce desirable physicochemical properties into drug candidates. The protocols and insights provided in this document serve as a starting point for the exploration of this reagent's full potential in drug discovery programs.

References

  • Three-Component Approach to Densely Functionalized Trifluoromethyl Allenols by Asymmetric Organocatalysis.Journal of the American Chemical Society.
  • 2-Amino-N-cyclopropylacetamide hydrochloride.Chem-Impex.
  • Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces.
  • 2-Amino-2-Cyclopentylacetonitrile Hydrochloride.MySkinRecipes.
  • Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids.Royal College of Surgeons in Ireland - Figshare.
  • Multicomponent reactions II.Beilstein Journals.
  • The Strecker Synthesis of Amino Acids.Master Organic Chemistry.
  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds.Bioorganic & Medicinal Chemistry Letters.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review.MDPI.
  • Synthesis of enantiomerically pure cis- and trans-cyclopentane analogues of phenylalanine.
  • Editorial: Multicomponent reactions (MCRs)
  • Application of Nitrile in Drug Design.Chinese Journal of Organic Chemistry.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.MDPI.
  • (PDF) Multicomponent reactions II.

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Method

Application Notes and Protocols for the Investigation of 2-Amino-2-cyclopentylacetonitrile Hydrochloride in Neurodegenerative Disease Drug Development

Abstract Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a formidable challenge to modern medicine, characterized by a progressive loss of neuronal structure and f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a formidable challenge to modern medicine, characterized by a progressive loss of neuronal structure and function. The therapeutic pipeline for these conditions remains limited, necessitating the exploration of novel chemical scaffolds. This document provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of 2-Amino-2-cyclopentylacetonitrile hydrochloride, a member of the α-aminonitrile class of compounds. While direct research linking this specific molecule to neurodegeneration is nascent, its structural similarity to amino acids and other bioactive nitriles warrants investigation. This guide offers a theoretical framework and detailed experimental protocols to systematically explore its potential as a neuroprotective agent, from initial chemical synthesis to in vitro screening and proposed in vivo validation.

Introduction: The Case for α-Aminonitriles in Neurodegeneration Research

The α-aminonitrile moiety is a versatile structural motif found in numerous biologically active compounds. It can be considered a synthetic precursor to α-amino acids, a fundamental class of biomolecules with diverse roles in the central nervous system (CNS), including neurotransmission.[1][2][3] The interplay between amino acid metabolism and neurodegenerative processes is an area of intense research, with imbalances in neurotransmitters like glutamate contributing to excitotoxicity, a common pathological cascade.[2][3]

While the broader class of amino-acetonitrile derivatives (AADs) has been successfully developed for other biological applications, such as anthelmintics, their potential in CNS drug discovery is largely unexplored.[4][5] The compound 2-Amino-2-cyclopentylacetonitrile hydrochloride presents an intriguing starting point for investigation. Its cyclopentyl group offers a lipophilic character that may facilitate blood-brain barrier penetration, a critical attribute for any CNS-active drug. The primary amine and nitrile groups provide reactive handles for future medicinal chemistry optimization.

This document serves as a foundational guide for researchers venturing into this area. It provides the necessary protocols to synthesize the compound and then rigorously evaluate its neuroprotective potential through a series of validated in vitro assays. The causality behind each experimental choice is explained, ensuring that the proposed workflow is both scientifically sound and practically executable.

Synthesis and Characterization of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis. The following protocol outlines a reliable method for producing 2-Amino-2-cyclopentylacetonitrile, followed by its conversion to the more stable and soluble hydrochloride salt. The hydrochloride form enhances stability and solubility, making it suitable for biological assays.[6]

Synthesis Protocol

This two-step synthesis is adapted from established procedures for related aminonitriles.[7]

Step 1: Synthesis of 2-Amino-2-cyclopentylacetonitrile (Strecker Reaction)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), combine cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and 100 mL of aqueous ammonia (28%).

  • Addition of Cyanide: While stirring vigorously, slowly add a solution of sodium cyanide (1.1 eq) in 50 mL of deionized water dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude 2-Amino-2-cyclopentylacetonitrile as an oil.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude aminonitrile from Step 1 in 100 mL of anhydrous diethyl ether.

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 20 mL) and dry under vacuum to yield 2-Amino-2-cyclopentylacetonitrile hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural ConfirmationPeaks corresponding to cyclopentyl protons and the α-proton.
¹³C NMR Structural ConfirmationResonances for the cyclopentyl carbons, the nitrile carbon, and the α-carbon.
FT-IR Functional Group IDCharacteristic stretches for N-H (amine salt), C≡N (nitrile), and C-H bonds.
Mass Spec (ESI+) Molecular WeightA molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point Purity AssessmentA sharp, defined melting range.
Synthesis Workflow Diagram

Synthesis_Workflow cluster_strecker Step 1: Strecker Reaction cluster_salt Step 2: Salt Formation reagents1 Cyclopentanone + Ammonium Chloride + Sodium Cyanide reaction1 Stir at RT 24 hours reagents1->reaction1 workup1 Solvent Extraction (Diethyl Ether) reaction1->workup1 product1 Crude 2-Amino-2- cyclopentylacetonitrile workup1->product1 reaction2 Precipitation at 0-5°C product1->reaction2 reagents2 HCl in Diethyl Ether reagents2->reaction2 workup2 Filtration & Drying reaction2->workup2 product2 Final Product: 2-Amino-2-cyclopentylacetonitrile HCl workup2->product2

Caption: Workflow for the synthesis of 2-Amino-2-cyclopentylacetonitrile HCl.

Hypothesized Mechanisms of Action in Neurodegeneration

The pathology of neurodegenerative diseases is multifactorial, involving oxidative stress, neuroinflammation, excitotoxicity, and protein misfolding.[8][9][10] A potential therapeutic agent may act on one or more of these pathways.

Potential Neuroprotective Pathways
  • Modulation of Excitotoxicity: As an amino acid analog, the compound could potentially interact with glutamate receptors, such as the NMDA receptor.[2] Excessive activation of these receptors leads to calcium overload and neuronal death. The compound might act as a competitive antagonist or an allosteric modulator, dampening excitotoxic signaling.

  • Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative conditions.[10] The compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive nitrogen species.

  • Antioxidant Activity: Oxidative stress is a common feature of neurodegeneration.[10] While the core structure does not have a classic antioxidant moiety, its downstream metabolites or interactions with cellular redox systems could confer antioxidant effects, helping to neutralize reactive oxygen species (ROS).

A Note on Potential Toxicity

It is crucial to acknowledge that some aminonitriles can be metabolized to release cyanide, a potent toxin.[11] Therefore, initial screening must include rigorous cytotoxicity assessments to determine a safe therapeutic window.

Potential Signaling Pathway Interactions

Signaling_Pathways cluster_neuron Neuron cluster_microglia Microglia Compound 2-Amino-2-cyclopentyl- acetonitrile HCl NMDA_R NMDA Receptor Compound->NMDA_R Antagonism? ROS Oxidative Stress (ROS Production) Compound->ROS Scavenging? NFkB NF-κB Pathway Compound->NFkB Inhibition? Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Apoptosis

Caption: Hypothesized targets for the compound in neuroprotective pathways.

Experimental Protocols for In Vitro Screening

The following protocols are designed to provide a robust initial assessment of the compound's neuroprotective and cytotoxic properties using a human neuroblastoma cell line (SH-SY5Y), a common model in neurodegeneration research.

General Cell Culture
  • Cell Line: SH-SY5Y Human Neuroblastoma Cells

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂, humidified incubator.

Protocol 1: Cytotoxicity Assessment

Objective: To determine the concentration range at which the compound is non-toxic to SH-SY5Y cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-2-cyclopentylacetonitrile hydrochloride in culture medium (e.g., from 0.1 µM to 1000 µM).

  • Incubation: Replace the old medium with the compound-containing medium and incubate for 24 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. The highest concentration that does not significantly reduce cell viability (e.g., >90%) is the maximum safe concentration for subsequent experiments.

Protocol 2: Neuroprotection Against Oxidative Stress

Objective: To assess if the compound can protect SH-SY5Y cells from death induced by an oxidative toxin (e.g., 6-hydroxydopamine, 6-OHDA, a model for Parkinson's disease).

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in 4.2.1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) for 2 hours.

  • Toxin Induction: Add 6-OHDA to the wells to a final concentration of 100 µM (or a pre-determined toxic concentration). Include control wells (cells only, cells + vehicle, cells + 6-OHDA only).

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Perform the MTT assay as described in 4.2.4 - 4.2.7 to quantify cell survival.

  • Interpretation: A significant increase in cell viability in the compound-pre-treated, 6-OHDA-exposed wells compared to the 6-OHDA-only wells indicates a neuroprotective effect.

Hypothetical Data Presentation
Treatment GroupCompound Conc. (µM)6-OHDA (100 µM)Cell Viability (% of Control)
Control0-100 ± 5.2
Vehicle10 (Vehicle)-98.7 ± 4.8
Toxin Only0+45.3 ± 3.9
Test Cmpd1+58.1 ± 4.1
Test Cmpd10+75.6 ± 5.5
Test Cmpd50+82.3 ± 4.7
In Vitro to In Vivo Progression Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Proposed) Cytotoxicity Protocol 1: Cytotoxicity Assay Neuroprotection Protocol 2: Neuroprotection Assay Cytotoxicity->Neuroprotection ROS_Assay Mechanistic Assay: ROS Measurement Neuroprotection->ROS_Assay Inflammation_Assay Mechanistic Assay: Cytokine Measurement Neuroprotection->Inflammation_Assay PK_Studies Pharmacokinetics & BBB Penetration Inflammation_Assay->PK_Studies Toxicity_Studies In Vivo Toxicology PK_Studies->Toxicity_Studies Efficacy_Studies Efficacy in Animal Model (e.g., MPTP mice) Toxicity_Studies->Efficacy_Studies Behavioral Behavioral Tests Efficacy_Studies->Behavioral Histology Post-mortem Histology Efficacy_Studies->Histology Lead_Candidate Promising Lead Candidate Histology->Lead_Candidate

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of 2-Amino-2-cyclopentylacetonitrile is a classic example of the Strecker synthesis , a powerful three-component reaction involving a ketone (cyclopentanone), an ammonia source, and a cyanide source.[1][2] The resulting α-aminonitrile is then protonated to yield the desired hydrochloride salt. This guide is structured to address common challenges and fundamental questions encountered during this procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: Why is my overall yield of 2-Amino-2-cyclopentylacetonitrile hydrochloride unexpectedly low?

Low yield is the most common issue in a multi-step, equilibrium-driven synthesis like the Strecker reaction. The root cause can typically be traced to one of three areas: imine formation, competing side reactions, or product isolation.

Answer:

Several factors can contribute to low yields. Let's break down the most probable causes and their solutions:

  • Inefficient Imine Formation: The initial reaction between cyclopentanone and ammonia to form the cyclopentylimine is a reversible equilibrium that produces water.[3] If water is not effectively managed, the equilibrium will not favor the imine product, starving the subsequent cyanide addition step.

    • Causality: Le Chatelier's principle dictates that removing a product (water) will drive the equilibrium toward the formation of more products (the imine).

    • Solution: Consider adding a water-absorbing salt (desiccant) such as anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.[4] This sequesters the water as it is formed, pushing the equilibrium to the right.

  • Competing Cyanohydrin Formation: The cyanide ion is a potent nucleophile and can attack the cyclopentanone starting material directly, forming a cyclopentanone cyanohydrin.[4] This is a well-known competing pathway in the Strecker synthesis.[3]

    • Causality: The formation of the imine (or more accurately, the protonated iminium ion) must be faster than the rate of cyanide attack on the ketone. The iminium ion is a significantly better electrophile than the starting ketone.

    • Solution: Ensure the ammonia source (e.g., ammonium chloride) is well-mixed and allowed to react with the cyclopentanone before the introduction of the cyanide source. Using a mild acid catalyst, such as the ammonium chloride itself (pKa ~9), helps protonate the ketone's carbonyl group, activating it for attack by ammonia and accelerating imine formation over the competing cyanohydrin pathway.[3][4]

  • Suboptimal Temperature Control: Temperature can have a dramatic effect on reaction kinetics and side-product formation.

    • Causality: While higher temperatures can increase the reaction rate, they can also promote undesired side reactions, such as aldol condensations of the cyclopentanone or oxidation of the starting materials, ultimately reducing the yield of the desired product.[1] Conversely, excessively low temperatures can slow the reaction to an impractical rate.

    • Solution: For the addition of the cyanide source, it is often beneficial to cool the reaction mixture (e.g., 0 °C) to manage the exothermicity of the reaction and minimize side-product formation.[5] After the initial addition, allowing the reaction to slowly warm to room temperature and stir for a defined period can ensure complete conversion.

Table 1: Troubleshooting Summary for Low Yield
Problem Potential Cause Suggested Solution & Rationale
Low YieldIncomplete imine formation due to water accumulation.Add a desiccant like anhydrous MgSO₄ to sequester water and drive the equilibrium forward.[4]
Low YieldCompeting formation of cyclopentanone cyanohydrin.Pre-form the imine by allowing cyclopentanone and the ammonia source to react before adding cyanide. The resulting iminium ion is a superior electrophile.[3]
Low Yield / Impurity FormationUndesired side reactions (e.g., aldol, oxidation).Maintain controlled cooling (e.g., 0 °C) during cyanide addition to manage the reaction exotherm. Avoid excessive heat, which can decrease yield.[1]
Product Loss During WorkupThe aminonitrile product has some water solubility.During the aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting-out effect) before extraction.
Incomplete Precipitation of HCl SaltImproper solvent or pH for salt formation.Use a non-polar, anhydrous solvent like diethyl ether or MTBE to precipitate the hydrochloride salt from a solution of the free base. Ensure complete protonation with anhydrous HCl.
Question 2: My final product is discolored and shows multiple spots on a TLC plate. What are the likely impurities and how can I purify the product?

Answer:

The presence of color and multiple TLC spots indicates impurities. The most common culprits are unreacted starting materials and byproducts from the side reactions discussed above.

  • Likely Impurities:

    • Unreacted Cyclopentanone: Can be identified by its characteristic odor and RF value.

    • Cyclopentanone Cyanohydrin: The primary byproduct from the competing reaction pathway.

    • Aldol Adducts: From the self-condensation of cyclopentanone, especially if basic conditions or high temperatures were employed.

  • Purification Strategy:

    • Acid-Base Extraction: Before forming the hydrochloride salt, perform an acid-base workup. The desired 2-Amino-2-cyclopentylacetonitrile is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl). Neutral impurities like unreacted cyclopentanone will remain in the organic layer. Afterward, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) and the free-base product re-extracted into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Recrystallization of the Hydrochloride Salt: The final hydrochloride salt can often be purified by recrystallization. A common solvent system is isopropanol/diethyl ether. Dissolve the crude salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until turbidity is observed. Cooling the mixture will induce the crystallization of the pure hydrochloride salt. This process is effective at removing less polar impurities.[6]

    • Solvent Wash: Sometimes, a simple wash (or trituration) of the crude solid hydrochloride salt with a solvent in which it is poorly soluble, such as cold acetone or diethyl ether, can effectively remove more soluble impurities.[7]

Frequently Asked Questions (FAQs)

Question 3: Can you explain the reaction mechanism for the synthesis?

Answer:

Certainly. The synthesis proceeds via the Strecker reaction mechanism, which occurs in two main stages.[2][3]

Stage 1: Formation of 2-Amino-2-cyclopentylacetonitrile

  • Imine Formation: The carbonyl oxygen of cyclopentanone is protonated by a mild acid (like NH₄⁺), making the carbonyl carbon more electrophilic. Ammonia (in equilibrium with NH₄⁺) then acts as a nucleophile, attacking the activated carbonyl carbon.[3] After a proton transfer, a water molecule is eliminated, forming a reactive iminium ion.

  • Cyanide Addition: The nucleophilic cyanide ion (from KCN or NaCN) attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and results in the neutral α-aminonitrile product, 2-Amino-2-cyclopentylacetonitrile.[4][8]

Stage 2: Formation of the Hydrochloride Salt

  • Protonation: The basic amino group of the α-aminonitrile is protonated by hydrochloric acid. This is typically done by introducing anhydrous HCl (either as a gas or in a solvent like dioxane or diethyl ether) to a solution of the aminonitrile to precipitate the hydrochloride salt.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired Strecker pathway versus the primary competing side reaction.

G Start Cyclopentanone + NH4Cl Imine Cyclopentylimine / Iminium Ion Start->Imine H2O (Equilibrium) Cyanohydrin Cyclopentanone Cyanohydrin (Side Product) Start->Cyanohydrin + CN- Aminonitrile 2-Amino-2-cyclopentylacetonitrile (Desired Product) Imine->Aminonitrile + CN- KCN KCN KCN->Aminonitrile KCN->Cyanohydrin

Caption: Fig 1. Key reaction pathways in the Strecker synthesis.

Question 4: Which cyanide source should I use? Are there safer alternatives to KCN/NaCN?

Answer:

The choice of cyanide source is critical and involves balancing reactivity with safety. While hydrogen cyanide (HCN) was used in the original Strecker reaction, it is an extremely toxic gas and is rarely used in modern labs.[4]

Table 2: Comparison of Common Cyanide Sources
Cyanide Source Pros Cons Safety Considerations
KCN / NaCN Inexpensive, readily available, solid salts. Effective when used with a proton source (like NH₄Cl) to generate HCN in situ.[4][9]Extremely toxic upon ingestion or acidification. Requires careful handling and waste disposal.HIGHLY TOXIC. Always handle in a certified chemical fume hood. Never mix directly with acid. Cyanide waste must be quenched (e.g., with bleach or hydrogen peroxide) before disposal.
Trimethylsilyl cyanide (TMSCN) Less basic than alkali metal cyanides. Can be used in one-pot procedures under milder, often neutral, conditions.[10]More expensive, moisture-sensitive. Can still release HCN upon hydrolysis.TOXIC. Handle in a fume hood. Reacts with water/alcohols to produce HCN.

Recommendation: For most applications, the in situ generation of HCN from sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of ammonium chloride is the most common and cost-effective method.[4] The key is slow, controlled addition to the reaction mixture. While TMSCN is a viable alternative, its cost and moisture sensitivity make it less common for this specific transformation unless very mild conditions are required.

Experimental Protocols & Workflow

Optimized Protocol for 2-Amino-2-cyclopentylacetonitrile Hydrochloride

This protocol is provided as a representative example. Researchers should always perform their own risk assessment and optimize conditions for their specific scale and equipment.

Materials:

  • Cyclopentanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous Hydrochloric Acid (e.g., 2M solution in diethyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, combine cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and methanol (approx. 3 mL per mmol of cyclopentanone).

    • Stir the mixture at room temperature for 30 minutes to initiate imine formation.

  • Cyanide Addition:

    • Prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water (e.g., ~1 mL per 10 mmol NaCN).

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add the aqueous NaCN solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.

    • CRITICAL SAFETY NOTE: This step generates HCN gas in situ. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

  • Reaction Completion:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

    • Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.

  • Workup and Extraction:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water and dichloromethane (DCM) to the residue. Partition the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-Amino-2-cyclopentylacetonitrile free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a solution of anhydrous HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

    • A white precipitate of the hydrochloride salt should form.

    • Stir the slurry at 0 °C for 1 hour, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product.

Diagram: Synthesis Workflow

Caption: Fig 2. Step-by-step experimental workflow.

References
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Google Patents. (1999). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Google Patents. (2012). CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Google Patents. (2000). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. (2003). JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h.
  • Universidad de La Rioja. (n.d.). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. [Link]

  • ScienceDirect. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride. It addresses common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride. It addresses common challenges and frequently asked questions, offering troubleshooting strategies and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride is a crucial step in the development of various pharmaceutical compounds. The most common and industrially relevant method for its preparation is the Strecker synthesis. This well-established reaction involves a one-pot, three-component reaction between cyclopentanone, ammonia, and a cyanide source to form the intermediate 2-Amino-2-cyclopentylacetonitrile. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

While the Strecker synthesis is robust, the formation of byproducts can occur, impacting the purity and yield of the final product. Understanding the potential side reactions and the nature of these impurities is paramount for effective troubleshooting and optimization of the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride via the Strecker synthesis?

A1: The Strecker synthesis proceeds in two main stages[1][2]:

  • Formation of the α-aminonitrile:

    • Cyclopentanone reacts with ammonia to form an imine intermediate.

    • A cyanide ion then attacks the imine carbon to form 2-Amino-2-cyclopentylacetonitrile.

  • Formation of the hydrochloride salt:

    • The basic 2-Amino-2-cyclopentylacetonitrile is then treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The common starting materials and reagents include:

  • Cyclopentanone: The ketone starting material.

  • Ammonia source: Typically aqueous ammonia or ammonium chloride.

  • Cyanide source: Sodium cyanide or potassium cyanide are commonly used as they are safer to handle than hydrogen cyanide gas[2].

  • Solvent: Often a mixture of water and an organic solvent like methanol or ethanol.

  • Acid: Hydrochloric acid for the formation of the final salt.

Q3: Why is the hydrochloride salt of the aminonitrile prepared?

A3: The hydrochloride salt is prepared to improve the stability and handling of the compound. The free base of 2-Amino-2-cyclopentylacetonitrile can be less stable and more challenging to purify and store. The hydrochloride salt is typically a crystalline solid that is easier to handle, weigh, and is more stable for long-term storage.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details the common byproducts that may be encountered during the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride, their mechanisms of formation, and strategies for their detection and removal.

Byproduct 1: Unreacted Cyclopentanone
Byproduct Name Unreacted Cyclopentanone
Structure O=C1CCCC1
Formation Mechanism Incomplete reaction of the starting material.
Potential Impact Reduces the overall yield and can interfere with the crystallization of the final product.

Troubleshooting:

  • Q: My final product is oily and difficult to crystallize, and I suspect the presence of unreacted cyclopentanone. How can I confirm this and remove it?

    • A: Detection: Unreacted cyclopentanone can be detected by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product. A characteristic peak corresponding to the mass of cyclopentanone (84.12 g/mol ) would be present.

    • A: Mitigation during synthesis: Ensure that the molar ratio of ammonia and cyanide to cyclopentanone is appropriate to drive the reaction to completion. A slight excess of the ammonia and cyanide source can be beneficial.

    • A: Removal post-synthesis: Unreacted cyclopentanone can be removed by extraction with a non-polar organic solvent (e.g., hexane or diethyl ether) from an acidic aqueous solution of the product. The hydrochloride salt of the desired product is soluble in the aqueous layer, while the non-polar cyclopentanone will partition into the organic layer.

Byproduct 2: 2-Cyclopentyl-2-hydroxyacetonitrile (Cyclopentanone Cyanohydrin)
Byproduct Name 2-Cyclopentyl-2-hydroxyacetonitrile
Structure N#C-C(O)(C1CCCC1)
Formation Mechanism Direct nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclopentanone, without the initial formation of the imine. This is a competing reaction to the main Strecker pathway[2].
Potential Impact Can co-crystallize with the desired product, leading to impurities.

Troubleshooting:

  • Q: I have an impurity with a mass corresponding to the cyanohydrin. How can I minimize its formation?

    • A: Detection: This byproduct can be identified using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (HPLC-MS). The mass will correspond to that of 2-cyclopentyl-2-hydroxyacetonitrile (125.17 g/mol ).

    • A: Mitigation during synthesis: The formation of the cyanohydrin is favored in the absence of a sufficient concentration of ammonia. Ensure a high enough concentration of ammonia is present at the start of the reaction to favor the formation of the imine intermediate over the cyanohydrin. Maintaining a slightly basic pH can also favor the imine pathway.

Byproduct 3: 2-Amino-2-cyclopentylacetamide
Byproduct Name 2-Amino-2-cyclopentylacetamide
Structure O=C(N)-C(N)(C1CCCC1)
Formation Mechanism Incomplete hydrolysis of the nitrile group of 2-Amino-2-cyclopentylacetonitrile to the carboxylic acid, stopping at the amide stage. This can occur if the hydrolysis conditions (e.g., acid concentration, temperature, or reaction time) are not sufficient.
Potential Impact As a closely related structure, it can be difficult to separate from the final product and may have different pharmacological properties.

Troubleshooting:

  • Q: My product shows an impurity with a mass that suggests the presence of the corresponding amide. How can I avoid this?

    • A: Detection: HPLC-MS is the preferred method for detecting this impurity. The mass will correspond to 2-Amino-2-cyclopentylacetamide (142.20 g/mol ).

    • A: Mitigation during synthesis: To ensure complete hydrolysis of the nitrile, it is crucial to use a sufficiently strong acid concentration and adequate heating. Increasing the reaction time or temperature during the hydrolysis step can drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC can help determine the point of complete conversion.

Byproduct 4: 2-Cyclopentylidene-cyclopentanone
Byproduct Name 2-Cyclopentylidene-cyclopentanone
Structure O=C1CCCC1=C1CCCC1
Formation Mechanism Self-condensation of two molecules of cyclopentanone via an aldol condensation reaction. This can be catalyzed by either acidic or basic conditions present during the Strecker synthesis.
Potential Impact This is a larger, less polar molecule that can significantly impact the purity of the final product and complicate the purification process.

Troubleshooting:

  • Q: I have a high molecular weight, non-polar impurity in my product. Could it be the aldol condensation product of cyclopentanone?

    • A: Detection: This byproduct can be readily detected by GC-MS. It will have a molecular weight of 150.22 g/mol .

    • A: Mitigation during synthesis: Controlling the reaction temperature is key to minimizing this side reaction. Running the initial phase of the Strecker synthesis at a lower temperature can reduce the rate of the aldol condensation. Additionally, ensuring a rapid conversion of cyclopentanone to the imine will also limit its availability for self-condensation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride
  • To a stirred solution of ammonium chloride (1.1 eq) in aqueous ammonia, add cyclopentanone (1.0 eq) at 0-5 °C.

  • Slowly add a solution of sodium cyanide (1.05 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the cyclopentanone is consumed.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Amino-2-cyclopentylacetonitrile.

  • Dissolve the crude aminonitrile in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until the solution is acidic.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Analytical Method for Impurity Profiling by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

This method should provide good separation of the main product from the potential byproducts discussed. Retention times will need to be confirmed with standards if available.

Visualizing the Reaction Pathways

Main Synthesis Pathway

Strecker_Synthesis Cyclopentanone Cyclopentanone Imine Cyclopentanimine (Intermediate) Cyclopentanone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile 2-Amino-2-cyclopentylacetonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Product 2-Amino-2-cyclopentylacetonitrile Hydrochloride Aminonitrile->Product + HCl HCl HCl HCl->Product

Caption: Main reaction pathway for the Strecker synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

Formation of Common Byproducts

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Cyclopentanone Cyclopentanone Aminonitrile 2-Amino-2-cyclopentylacetonitrile Cyclopentanone->Aminonitrile + NH3, CN- Cyanohydrin 2-Cyclopentyl-2-hydroxyacetonitrile (Cyanohydrin) Cyclopentanone->Cyanohydrin + CN- (No NH3) Aldol 2-Cyclopentylidene-cyclopentanone (Aldol Product) Cyclopentanone->Aldol + Cyclopentanone (Self-condensation) Amide 2-Amino-2-cyclopentylacetamide (Amide) Aminonitrile->Amide Incomplete Hydrolysis

Caption: Formation pathways of common byproducts in the synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill. [Link]

  • Clarke, H. T., & Taylor, H. B. (1922). α-Aminoisobutyric Acid. Organic Syntheses, 2, 1. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-cyclopentylacetonitrile Hydrochloride

Welcome to the technical support center for 2-Amino-2-cyclopentylacetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-2-cyclopentylacetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility issues encountered during its use in chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Nature of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

2-Amino-2-cyclopentylacetonitrile hydrochloride is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine, a nitrile group, and a cyclopentyl moiety, offers a versatile scaffold for the synthesis of novel compounds. However, its formulation as a hydrochloride salt, while enhancing stability, often presents solubility challenges in common organic solvents. This is due to the ionic nature of the salt, which favors dissolution in polar, protic solvents like water, but limits its solubility in less polar organic media frequently used in synthesis.

This guide will provide a series of troubleshooting steps and frequently asked questions to effectively address these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-2-cyclopentylacetonitrile hydrochloride not dissolving in my reaction solvent?

The limited solubility of this compound in many organic solvents is due to its salt form. The hydrochloride salt has a high lattice energy, and for dissolution to occur, the energy released from the interaction of the ions with the solvent molecules must overcome this lattice energy. Many organic solvents are not polar enough to effectively solvate the ammonium and chloride ions.

Q2: What is the general solubility profile of 2-Amino-2-cyclopentylacetonitrile hydrochloride?

While specific quantitative solubility data is not extensively published, we can infer its general solubility based on the behavior of similar amino acid hydrochlorides.

Solvent ClassGeneral SolubilityRationale
Water HighAs a salt, it readily dissolves in water, especially under acidic conditions which favor the protonated amine.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to LowThese solvents can solvate the ions to some extent, but less effectively than water. Solubility generally decreases with increasing alkyl chain length (Methanol > Ethanol > Isopropanol).
Polar Aprotic Solvents (e.g., DMF, DMSO) Moderate to GoodThese solvents have high dielectric constants and can solvate the cation, but are less effective at solvating the chloride anion.
Ethers (e.g., THF, Diethyl Ether) Very LowThese solvents are not polar enough to overcome the lattice energy of the salt.
Hydrocarbons (e.g., Toluene, Hexane) InsolubleThese nonpolar solvents do not interact favorably with the ionic compound.
Q3: Can I use the free base form of 2-Amino-2-cyclopentylacetonitrile instead of the hydrochloride salt?

Yes, converting the hydrochloride salt to the free amine can significantly improve its solubility in organic solvents. However, the free amine may be less stable and more prone to degradation over time.[1]

Protocol for Free Base Generation:

  • Dissolve the 2-Amino-2-cyclopentylacetonitrile hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate solution, while monitoring the pH with a pH meter or pH paper until the solution is basic (pH 8-9).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the free amine.

Note: The free amine should be used immediately or stored under an inert atmosphere at low temperature.

Troubleshooting Guides

Scenario 1: The compound needs to be dissolved in a non-polar or weakly polar solvent for a reaction.

If your reaction conditions are incompatible with polar solvents, you have a few strategies to consider.

Workflow for Enhancing Solubility in Aprotic Solvents:

start Start: Insoluble Hydrochloride Salt option1 Option 1: In-situ Neutralization start->option1 option2 Option 2: Phase-Transfer Catalysis start->option2 option3 Option 3: Co-solvent System start->option3 step1a step1a option1->step1a Add a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to the reaction mixture. step2a step2a option2->step2a Use a biphasic system (e.g., water/toluene). step3a step3a option3->step3a Use a mixture of a good solvent (e.g., DMSO, DMF) and the desired reaction solvent. step1b step1b step1a->step1b The base neutralizes the HCl, forming the free amine in-situ. end1 Proceed with Reaction step1b->end1 Free amine is soluble in the organic solvent. step2b step2b step2a->step2b Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB). end2 Proceed with Reaction step2b->end2 The catalyst transports the amine into the organic phase for reaction. end3 Proceed with Reaction step3a->end3 Start with the minimum amount of the good solvent to dissolve the salt, then add the reaction solvent.

Caption: Decision workflow for dissolving the hydrochloride salt in aprotic media.

In-depth Explanation:

  • In-situ Neutralization: This is often the most straightforward approach. By adding an organic base, you generate the more soluble free amine directly in the reaction flask. The choice of base is critical; it should be non-nucleophilic to avoid side reactions with your substrate. The resulting ammonium salt of the base will precipitate and can often be removed by filtration at the end of the reaction.

  • Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where the nucleophile is an anion and the substrate is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the movement of the reacting ions between an aqueous phase (where the hydrochloride salt is dissolved) and the organic phase.[2][3]

  • Co-solvent Systems: Sometimes, a small amount of a highly polar aprotic solvent like DMSO or DMF can be used to dissolve the salt before diluting with the primary reaction solvent.[4] Be mindful that the co-solvent might affect the reaction kinetics or downstream purification.

Scenario 2: The reaction is performed in a protic solvent, but solubility is still limited.

Even in alcohols like ethanol or isopropanol, the solubility of the hydrochloride salt can be insufficient, especially at lower temperatures.

Strategies to Improve Solubility in Protic Solvents:

  • Temperature Elevation: Gently warming the mixture can significantly increase the solubility of many salts.[5][6] However, be cautious of the thermal stability of your reactants and the potential for increased side reactions at higher temperatures.

  • "Salting-in" Effect: The addition of other salts, such as divalent metal chlorides (e.g., MgCl₂ or CaCl₂), can sometimes increase the solubility of amino acids and their salts in aqueous solutions.[7] This phenomenon, known as the "salting-in" effect, is complex and depends on the specific ions involved.

  • Solvent Mixtures: Similar to the approach for aprotic solvents, using a mixture of a more polar protic solvent (like methanol) with a less polar one can be effective. A patent describing the synthesis of 1-aminocyclopentane carbonitrile, a related compound, utilizes a methanol-water mixture.[8]

Experimental Protocol: Test Dissolution in Various Solvents

To determine the best solvent system for your reaction, it is advisable to perform small-scale solubility tests.

  • Weigh out a small, known amount of 2-Amino-2-cyclopentylacetonitrile hydrochloride (e.g., 10 mg) into several vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent or solvent mixture.

  • Stir or sonicate the vials at a controlled temperature (e.g., room temperature).

  • Visually inspect for complete dissolution. If the solid dissolves, you can incrementally add more of the hydrochloride salt to estimate the approximate solubility.

Logical Relationship of Solubility Factors

Caption: Key factors influencing the solubility of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

References

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1535–1545. [Link]

  • Hinkley, J. M. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. [Link]

  • Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Group Meeting. [Link]

  • Aminoacetonitrile. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Patel, P. R., et al. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. WO2010079405A2.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]

  • Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(48), 28059-28070. [Link]

  • Paszko, A. (2014). Comment on "How can I dissolve free amino acids?". ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 29). Phase-transfer catalyst. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-2-cyclopentylacetonitrile Hydrochloride

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 2-Amino-2-cyclopentylacetonitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for 2-Amino-2-cyclopentylacetonitrile hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and reliable analytical outcome. We will explore two primary analytical avenues: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and comparative performance data.

Introduction to the Analyte and Analytical Challenges

2-Amino-2-cyclopentylacetonitrile hydrochloride (Molecular Formula: C₇H₁₂N₂·HCl) is a small molecule featuring a primary amine, a nitrile group, and a cyclopentyl ring.[1] Its hydrochloride salt form generally enhances solubility and stability.[2] The accurate and sensitive quantification of this compound is critical in various stages of pharmaceutical development, from metabolic studies to quality control.

The molecule's structure presents specific analytical challenges. Its polarity, conferred by the primary amine, can make it difficult to retain on traditional reversed-phase liquid chromatography columns.[3][4] Furthermore, its modest volatility and thermal lability may complicate analysis by Gas Chromatography (GC) without prior chemical modification (derivatization).[5] This guide will compare two workhorse techniques in analytical chemistry to address these challenges.

Analyte Properties:

PropertyValueSource
Molecular FormulaC₇H₁₂N₂[1]
Monoisotopic Mass124.10005 Da[1]
Predicted [M+H]⁺ m/z125.10733[1]

Comparative Overview of Analytical Platforms: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS hinges on several factors, including the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following diagram illustrates the general analytical workflow and the decision points for selecting the appropriate technique.

Workflow Overall Analytical Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path Prep Sample in Matrix (e.g., Plasma, Reaction Mixture) SPE Solid Phase Extraction or Liquid-Liquid Extraction Prep->SPE Matrix Cleanup LCMS_Sample Direct Analysis of Polar Analyte SPE->LCMS_Sample High Polarity, Thermal Lability GCMS_Sample Analysis of Volatile/Semi-Volatile Analytes SPE->GCMS_Sample Requires Volatility HILIC HILIC Separation LCMS_Sample->HILIC ESI Electrospray Ionization (ESI) HILIC->ESI MSMS Tandem MS (MS/MS) ESI->MSMS Data_LC High Sensitivity & Specificity Quantitative Data MSMS->Data_LC Data Acquisition (Precursor/Product Ions) Deriv Derivatization (e.g., Silylation) GCMS_Sample->Deriv GC Gas Chromatography Separation Deriv->GC EI Electron Ionization (EI) GC->EI MS Single Quadrupole MS EI->MS Data_GC Structural Information Quantitative Data MS->Data_GC Data Acquisition (Fragmentation Pattern)

Caption: Decision workflow for MS analysis of 2-Amino-2-cyclopentylacetonitrile.

Performance Comparison

The following table provides a high-level comparison of the two approaches for this specific analyte.

ParameterLC-MS/MS with ESIGC-MS with EI
Sample Preparation Simpler; often direct injection after protein precipitation/dilution.[4]More complex; requires a mandatory, robust derivatization step to increase volatility and thermal stability.[5][6]
Ionization Principle Soft ionization (Electrospray - ESI); preserves the molecular ion ([M+H]⁺), minimizing in-source fragmentation.[7][8][9]Hard ionization (Electron Ionization - EI); causes extensive and reproducible fragmentation, providing a characteristic fingerprint.[10][11]
Sensitivity Generally higher, especially with tandem MS (SRM/MRM modes).Good, but can be limited by derivatization efficiency and background noise.
Specificity Very high due to the selection of specific precursor and product ion transitions in MS/MS.[12]High, based on the unique fragmentation pattern and chromatographic retention time.
Structural Elucidation Limited in a single MS scan, but MS/MS provides controlled fragmentation for structural information.[9]Excellent from the initial EI scan, as the fragmentation pattern is highly informative of the molecule's structure.[10]
Throughput High, with typical run times of a few minutes.[4]Lower, due to the additional derivatization step and potentially longer GC run times.[6]

Recommended Protocol: LC-MS/MS for High-Sensitivity Quantification

For quantitative analysis in complex biological matrices, such as plasma, LC-MS/MS is the superior choice due to its high sensitivity, specificity, and minimal sample preparation requirements.[4] The use of a "soft" ionization technique like Electrospray Ionization (ESI) is ideal for generating a stable protonated molecular ion ([M+H]⁺), which can then be fragmented in a controlled manner for highly specific detection.[13][14]

Step-by-Step Experimental Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase. The rationale here is to remove interfering macromolecules and concentrate the analyte in a solvent compatible with the LC method.

  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. HILIC is well-suited for retaining and separating polar compounds like 2-Amino-2-cyclopentylacetonitrile that are poorly retained in reversed-phase chromatography.[4][5]

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation of the analyte, enhancing the ESI signal in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention on the HILIC column, then gradually decrease the organic content to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The primary amine on the analyte is readily protonated.

    • Scan Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 125.1 (corresponding to [M+H]⁺).

    • Product Ion(s) (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan. A plausible fragmentation would be the loss of the nitrile group as HCN (27 Da), resulting in a product ion of m/z 98.1. Another possibility is the loss of ammonia (17 Da), yielding an ion at m/z 108.1.

    • Collision Energy: Optimize for the specific transitions to achieve maximum signal intensity.

Alternative Protocol: GC-MS for Structural Confirmation

GC-MS is an excellent alternative, particularly when structural confirmation is the primary goal and an authentic analytical standard is available for comparison. The hard ionization technique of Electron Ionization (EI) provides a detailed fragmentation pattern that serves as a chemical fingerprint.[11] However, derivatization is mandatory to make the polar amine non-volatile.[6][15]

Step-by-Step Experimental Protocol
  • Derivatization:

    • Evaporate the sample extract to complete dryness. The presence of water can quench the derivatization reaction.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 60 minutes. This silylation reaction will replace the active hydrogen on the primary amine with a non-polar trimethylsilyl (TMS) group, increasing volatility.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (Single Quadrupole or Ion Trap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230°C.

Predicted Fragmentation Pathway (EI)

In EI, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.[11] For the TMS-derivatized 2-Amino-2-cyclopentylacetonitrile, the following pathway is proposed:

Fragmentation Predicted EI Fragmentation Pathway M [M]+• m/z 196 F1 [M-CH3]+• m/z 181 M->F1 - •CH3 (from TMS) F2 [M-CN]+• m/z 170 M->F2 - •CN F3 [M-C5H9]+• m/z 127 M->F3 - •Cyclopentyl F4 [C5H9]+• m/z 69 M->F4 Charge retention on cyclopentyl

Caption: Predicted major fragmentation routes for TMS-derivatized analyte in GC-MS.

  • [M-CH₃]⁺ (m/z 181): A very common loss from a TMS group, resulting in a stable ion.

  • [M-Cyclopentyl]⁺ (m/z 127): Cleavage of the bond between the cyclopentyl ring and the chiral center.

  • [C₅H₉]⁺ (m/z 69): The cyclopentyl ring itself detected as a fragment ion. This is often a prominent peak for cyclopentyl-containing compounds.[16][17]

Conclusion and Recommendations

The choice of mass spectrometry platform for the analysis of 2-Amino-2-cyclopentylacetonitrile hydrochloride is dictated by the analytical goal.

  • For high-sensitivity and high-throughput quantitative analysis in complex matrices, LC-MS/MS is the recommended approach. Its ability to analyze the polar compound directly with minimal sample cleanup, coupled with the specificity of SRM, provides a robust and reliable method.

  • For definitive structural identification and confirmation, GC-MS with prior derivatization is an excellent choice. The reproducible fragmentation pattern generated by electron ionization provides a wealth of structural information that can be used for library matching and unambiguous identification.

By understanding the chemical nature of the analyte and the principles behind each analytical technique, researchers can confidently select and develop a method that is fit for purpose, ensuring data of the highest quality and integrity.

References

  • PubChemLite. (n.d.). 2-amino-2-cyclopentylacetonitrile hydrochloride (C7H12N2). Retrieved January 27, 2026, from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 27, 2026, from [Link]

  • Klawonn, J., & Zivkovic, A. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(17), 9476–9483. [Link]

  • Hoh, E., & Mastovska, K. (2008). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Journal of the American Society for Mass Spectrometry, 19(5), 674–682. [Link]

  • Kuhnen, S., & Lanças, F. M. (2016). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 1043, 138-147. [Link]

  • JoVE. (2024). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 27, 2026, from [Link]

  • YouTube. (2014). Electrospray ionization. Retrieved January 27, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved January 27, 2026, from [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

  • Grech, L., & Cilia, M. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography, 33(11), e4679. [Link]

  • Šimek, P., & Hrádková, P. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 135-148. [Link]

  • YouTube. (2022). Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Retrieved January 27, 2026, from [Link]

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Comparative

A Guide to the Structural Elucidation of 2-Amino-2-cyclopentylacetonitrile Hydrochloride: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for understanding interactions with biological targets. α-Aminonitriles are a class of compounds of significant interest, serving as versatile intermediates in the synthesis of α-amino acids and various heterocyclic compounds with therapeutic potential.[1] The title compound, 2-Amino-2-cyclopentylacetonitrile hydrochloride, which incorporates a cyclopentyl moiety, is of particular interest due to the conformational constraints and lipophilicity imparted by the cyclic group, features that can be strategically exploited in drug design.[2]

As the crystal structure of 2-Amino-2-cyclopentylacetonitrile hydrochloride is not publicly available, this guide will serve as a comprehensive roadmap for its determination and analysis. We will detail a plausible synthetic route, outline the complete workflow for single-crystal X-ray diffraction, and provide a comparative analysis against structurally related compounds. To illustrate the depth of analysis achievable, we will leverage the published crystal structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone as a detailed exemplar.[3]

Part 1: Synthesis and Spectroscopic Characterization

The first crucial step towards structural elucidation is the synthesis and purification of the target compound. The Strecker synthesis, a classic and robust method for preparing α-aminonitriles, is a highly suitable approach.[4]

Proposed Synthetic Pathway: Strecker Reaction

The one-pot, three-component Strecker reaction involves the reaction of a ketone (cyclopentanone), a source of ammonia (ammonium chloride), and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to form the α-aminonitrile. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

cluster_strecker Strecker Reaction Cyclopentanone Cyclopentanone Intermediate Iminium Intermediate Cyclopentanone->Intermediate + NH₃ NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Intermediate NaCN Sodium Cyanide (NaCN) NaCN->Intermediate Aminonitrile 2-Amino-2-cyclopentylacetonitrile Intermediate->Aminonitrile + CN⁻ Product 2-Amino-2-cyclopentylacetonitrile Hydrochloride Aminonitrile->Product + HCl HCl_reagent HCl

Caption: Proposed synthesis of 2-Amino-2-cyclopentylacetonitrile hydrochloride via the Strecker reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: In a well-ventilated fume hood, combine cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

  • Cyanide Addition: Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-cyclopentylacetonitrile.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Amino-2-cyclopentylacetonitrile hydrochloride as a solid.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[5]

Technique Expected Observations for 2-Amino-2-cyclopentylacetonitrile Hydrochloride
¹H NMR Signals corresponding to the cyclopentyl protons (multiplets, ~1.5-2.2 ppm), a broad singlet for the -NH₃⁺ protons (~8-9 ppm, exchangeable with D₂O).[6]
¹³C NMR Resonances for the cyclopentyl carbons, a signal for the quaternary carbon attached to the amino and cyano groups (~50-60 ppm), and a signal for the nitrile carbon (~115-125 ppm).[6]
FT-IR (cm⁻¹) Broad absorption for the -NH₃⁺ stretch (~2500-3200 cm⁻¹), a sharp, weak to medium intensity peak for the C≡N stretch (~2220-2260 cm⁻¹), and C-H stretching and bending vibrations for the cyclopentyl group.[6]
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.

Part 2: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[7][8] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[9][10]

A Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G H Final Crystallographic Data (CIF) G->H

Caption: The workflow for small molecule single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization and Data Collection
  • Crystal Growth:

    • Solvent Screening: Assess the solubility of the purified hydrochloride salt in a range of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Crystallization Techniques: [11][12]

      • Slow Evaporation: Prepare a nearly saturated solution of the compound. Loosely cap the vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator or freezer.

  • Data Collection:

    • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head.[13]

    • Diffraction Experiment: Place the mounted crystal on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection. A detector records the positions and intensities of the diffracted X-rays.

Part 3: Structural Analysis and Comparison

Exemplar Analysis: (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone

To demonstrate the type of information gleaned from a successful crystal structure determination, we will analyze the data for (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.[3] This molecule, while different, shares key features with our target, including a cyclic aliphatic ring and an amino group at a stereocenter.

Parameter Value for (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone[3]
Chemical Formula C₁₂H₁₄ClNO
Molecular Weight 223.69 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.2437 (5)
b (Å) 7.4244 (5)
c (Å) 20.4794 (15)
V (ų) 1101.38 (13)
Z 4
T (K) 173
R-factor 0.023

Key Structural Insights from the Exemplar:

  • Conformation: The cyclohexanone ring adopts a chair conformation, which is its most stable arrangement. For our target compound, the cyclopentyl ring would likely adopt an envelope or twist conformation.

  • Stereochemistry: The X-ray analysis unambiguously confirmed the S configuration at the chiral center.

  • Intermolecular Interactions: The crystal packing is stabilized by an intermolecular N—H···O hydrogen bond, linking adjacent molecules into an infinite chain.[3] For our hydrochloride salt, strong N—H···Cl⁻ hydrogen bonds would be expected to be a dominant feature of the crystal packing.

Caption: Simplified 2D representation of key interactions in (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone.

Comparative Analysis: Cyclopentyl vs. Other Cyclic Groups

The choice of a cyclic substituent on an amino acid or nitrile can significantly impact its properties.[2]

Feature 2-Amino-2-cyclopentylacetonitrile Alternative: 2-Amino-2-cyclobutylacetonitrile Alternative: 2-Amino-2-cyclohexylacetonitrile
Ring Size 5-membered4-membered6-membered
Conformational Flexibility Moderate (envelope/twist)Low (puckered)High (chair/boat/twist-boat)
Ring Strain ModerateHighLow
Lipophilicity HighModerateVery High
Potential Impact Balances rigidity and lipophilicity, potentially offering a good fit for specific binding pockets.The rigid, strained ring can enforce a specific vector for substituents, but may be synthetically challenging.The flexible ring can adopt multiple conformations to fit a binding site, but may have an entropic penalty upon binding.

Conclusion

While the definitive crystal structure of 2-Amino-2-cyclopentylacetonitrile hydrochloride remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. By following the detailed protocols for Strecker synthesis and single-crystal X-ray diffraction, researchers can obtain the high-quality data necessary for unambiguous structural elucidation. The comparative analysis with a known structure and alternative cyclic systems highlights the causal relationships between molecular architecture and physicochemical properties, an understanding that is fundamental to the rational design of new therapeutic agents. The determination of this crystal structure would be a valuable addition to the structural database, providing key insights for medicinal chemists working with this important class of compounds.

References

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12). [Link]

  • MolecularCloud. What Are Cyclic Amino Acids and Their Applications? (2023-09-13). [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. (2007-05-17). [Link]

  • Google Patents.
  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. (2023-03-01). [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. (2025-12-11). [Link]

  • ACS Publications. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Khan Academy. Amino acid structure and classifications. [Link]

  • ResearchGate. Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. (2023-03-01). [Link]

  • NIH National Library of Medicine. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. [Link]

  • Unknown Source.
  • Unknown Source. Single Crystal X-ray Diffraction and Structure Analysis.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]

  • SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022-10-01). [Link]

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  • Google Patents. Preparation method of aminoacetonitrile hydrochloride. CN102432501A.
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  • ACS Publications. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

  • Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • NIH National Library of Medicine. Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]

  • Unknown Source. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • NIH National Library of Medicine. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. [Link]

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Validation

In vitro and in vivo studies of compounds derived from 2-Amino-2-cyclopentylacetonitrile hydrochloride

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 2-Amino-2-cyclopentylacetonitrile Hydrochloride Introduction: The Versatility of the 2-Amino-2-cyclopentylacetonitrile Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 2-Amino-2-cyclopentylacetonitrile Hydrochloride

Introduction: The Versatility of the 2-Amino-2-cyclopentylacetonitrile Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. 2-Amino-2-cyclopentylacetonitrile hydrochloride serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. The inherent structural features of this molecule—a reactive nitrile group, a primary amine, and a lipophilic cyclopentyl moiety—provide a foundation for building complex molecules with tailored therapeutic properties. Derivatives synthesized from this core have demonstrated a wide spectrum of activities, including potent anticancer, enzyme inhibitory, and anthelmintic effects.

This guide provides a comprehensive comparison of the in vitro and in vivo performance of key compound classes derived from this scaffold. By delving into the experimental data and the rationale behind the methodological choices, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising area of chemical biology. We will explore the structure-activity relationships that govern efficacy and provide detailed protocols for cornerstone assays, ensuring a blend of theoretical understanding and practical application.

Synthetic Pathways: From a Simple Nitrile to Complex Heterocycles

The chemical reactivity of 2-Amino-2-cyclopentylacetonitrile hydrochloride allows for its transformation into various heterocyclic systems. A common and powerful strategy involves the cyclization of the amino-nitrile moiety with other reactants to form scaffolds such as 2-aminothiazoles and 2-aminopyridines. These reactions often proceed via multicomponent pathways, offering an efficient means to generate chemical diversity. For instance, the Hantzsch thiazole synthesis or variations thereof can be employed to construct the 2-aminothiazole ring, a privileged structure in medicinal chemistry.[1] The choice of synthetic route is critical as it dictates the accessible chemical space and the feasibility of producing analogs for structure-activity relationship (SAR) studies.

Synthetic_Pathway start 2-Amino-2-cyclopentylacetonitrile Hydrochloride process Cyclization Reaction (e.g., Hantzsch Synthesis, Multicomponent Reaction) start->process Core Scaffold reagents Reactants (e.g., α-haloketones, aldehydes, malononitrile) reagents->process Building Blocks derivatives Bioactive Derivatives (e.g., 2-Aminothiazoles, 2-Aminopyridines) process->derivatives

Caption: General synthetic scheme for deriving heterocyclic compounds.

I. In Vitro Comparative Studies: Unraveling Cellular and Molecular Mechanisms

In vitro assays are the first crucial step in evaluating the therapeutic potential of novel compounds. They provide a controlled environment to assess cytotoxicity, target engagement, and mechanism of action at the cellular and molecular level.

A. Anticancer Activity: Targeting Malignant Cells

Derivatives based on the 2-aminothiazole scaffold have shown significant promise as anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[1] This activity is often attributed to the inhibition of key cellular processes required for tumor growth and survival.

A notable example is the investigation of 4H-chromene derivatives, which can be synthesized from amino-nitrile precursors. Studies on a specific derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), revealed its ability to selectively inhibit the growth of leukemic cells.[2] The mechanism was elucidated as the induction of apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins.[2] Fluorescent spectroscopic studies confirmed strong interactions between ANC and Bcl-xL, Bcl-2, and Bax proteins, with subsequent in vitro validation in leukemic cells showing a downregulation of these anti-apoptotic factors.[2]

Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound ClassDerivative ExampleBreast Cancer (MCF-7)Colon Cancer (HT-29)Leukemia (K562)Source
2-AminothiazoleSNS-032 (CDK inhibitor)~0.038~0.045~0.004[1]
4H-ChromeneANCNot ReportedNot ReportedPotent Inhibition[2]
Thienopyrimidine2-Trifluoromethyl deriv.> GefitinibNot ReportedNot Reported[3]

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is foundational for assessing the anticancer potential of novel compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a significant color change in the control wells without saturation.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis_Pathway Compound ANC Derivative Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Prevents Cytochrome c release Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis In_Vivo_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Animal Acclimatization infect Experimental Infection (Nematode Larvae) acclimatize->infect randomize Randomization into Groups (Control, Test Compound) infect->randomize dose Oral Administration of Compound randomize->dose necropsy Necropsy & GI Tract Collection dose->necropsy count Worm Recovery, Identification & Counting necropsy->count analysis Efficacy Calculation (% Reduction) count->analysis

Caption: Workflow for a typical in vivo anthelmintic efficacy study.

Conclusion and Future Directions

The derivatives of 2-Amino-2-cyclopentylacetonitrile hydrochloride represent a rich source of biologically active compounds. In vitro studies have consistently demonstrated their potential as anticancer agents and potent enzyme inhibitors, with clear structure-activity relationships guiding the optimization of potency and selectivity. The success of the related amino-acetonitrile derivative, monepantel, in in vivo anthelmintic applications provides compelling evidence that this scaffold can yield compounds with favorable pharmacokinetic and efficacy profiles.

Future research should focus on bridging the gap between the promising in vitro data and in vivo validation for the anticancer and enzyme-inhibiting derivatives. The most potent and selective compounds identified in cellular assays, such as the spiro-cyclohexane thiazolone 3h , are strong candidates for progression into animal models of metabolic disease. Similarly, optimizing the anticancer 4H-chromene derivatives and evaluating them in xenograft models will be a critical next step. The continued exploration of the chemical space around the 2-amino-2-cyclopentylacetonitrile core, guided by the robust in vitro and in vivo methodologies detailed in this guide, holds significant promise for the discovery of next-generation therapeutics.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • In vitro and in silico anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) through inhibition of anti-apoptotic Bcl-2 proteins. PubMed.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
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Comparative

Cyclopentyl vs. Cyclohexyl Aminoacetonitrile Derivatives: A Head-to-Head Comparison in CNS Drug Discovery

A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships and Optimizing for Central Nervous System Activity Introduction: The Aminoacetonitrile Scaffold and the Quest for CNS-Active Molecules...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships and Optimizing for Central Nervous System Activity

Introduction: The Aminoacetonitrile Scaffold and the Quest for CNS-Active Molecules

The aminoacetonitrile scaffold has emerged as a versatile and privileged structure in medicinal chemistry. While initially recognized for its potent anthelmintic properties, the inherent structural features of these derivatives—namely their low molecular weight and the presence of a key nitrogen atom—make them intriguing candidates for targeting the central nervous system (CNS)[1][2]. The development of novel CNS agents is a critical area of research, and the strategic modification of lead compounds is paramount to achieving the desired pharmacological profile.

One of the most fundamental yet impactful modifications in medicinal chemistry involves the modulation of lipophilicity and conformational flexibility through the incorporation of cycloalkyl groups. This guide provides a head-to-head comparison of two commonly employed cycloalkyl moieties, cyclopentyl and cyclohexyl, when appended to an aminoacetonitrile core. We will delve into the nuanced differences these seemingly similar groups impart on physicochemical properties, in vitro and in vivo CNS-relevant activities, and pharmacokinetic profiles. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of next-generation CNS therapeutics based on the aminoacetonitrile scaffold. While direct comparative data for this specific scaffold in CNS models is limited, this guide will extrapolate from established medicinal chemistry principles and analogous CNS-active series to provide a robust predictive framework.

Physicochemical Properties: A Tale of Two Rings

The choice between a cyclopentyl and a cyclohexyl ring is not merely a matter of adding a single carbon. These cycloalkanes possess distinct conformational and physicochemical properties that can profoundly influence a molecule's behavior.

PropertyCyclopentyl DerivativeCyclohexyl DerivativeRationale and Implication for CNS Drug Design
Lipophilicity (cLogP) LowerHigherThe additional methylene group in the cyclohexyl ring increases its lipophilicity. While a certain level of lipophilicity is required for blood-brain barrier (BBB) penetration, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and poor solubility[3]. The optimal LogP for CNS drugs is generally considered to be in the range of 2-4.
Conformational Flexibility More flexible (envelope and twist conformations are close in energy)More rigid (strong preference for the chair conformation)The greater flexibility of the cyclopentyl ring may allow for a better-induced fit to a wider range of receptor conformations. Conversely, the rigidity of the cyclohexyl group can lock the pharmacophore in a more defined orientation, potentially leading to higher potency and selectivity if that conformation is optimal for binding.
Metabolic Stability Generally more susceptible to metabolism (e.g., hydroxylation)Can be more metabolically stable, but also a potential site for metabolismThe metabolism of cycloalkyl rings is complex. While the cyclohexyl ring has more potential sites for oxidation, its rigid chair conformation can sometimes shield certain positions from metabolic enzymes. Hydroxylation of the cyclohexyl ring is a known metabolic pathway for some drugs[4].
Aqueous Solubility Generally higherGenerally lowerThe higher lipophilicity of the cyclohexyl group typically leads to lower aqueous solubility, which can be a challenge for oral bioavailability and formulation.

Key Insight: The selection between a cyclopentyl and cyclohexyl group represents a trade-off. The cyclopentyl ring offers a potentially more favorable balance of lipophilicity and solubility, while the cyclohexyl ring provides a more rigid scaffold that could enhance binding affinity if the preferred conformation is achieved.

Comparative Performance in CNS Models: A Predictive Analysis

In the absence of direct head-to-head data for aminoacetonitrile derivatives, we can extrapolate the likely outcomes in key CNS-relevant assays based on the known influence of these cycloalkyl groups in other CNS-active chemical series.

In Vitro Predictions
AssayPredicted Outcome: Cyclopentyl DerivativePredicted Outcome: Cyclohexyl DerivativeJustification
Receptor Binding Affinity (e.g., GPCRs) Potentially lower but broader affinityPotentially higher and more selective affinityThe rigidity of the cyclohexyl group can lead to a more precise fit into the binding pocket, resulting in higher affinity. The flexibility of the cyclopentyl ring might allow for binding to multiple related receptors.
In Vitro Blood-Brain Barrier (BBB) Permeability Potentially higher passive permeabilityPermeability is highly dependent on overall molecule propertiesWhile higher lipophilicity of the cyclohexyl derivative might suggest better BBB penetration, it can also increase binding to plasma proteins, reducing the free fraction available for transport. The more balanced properties of the cyclopentyl derivative could result in more efficient passive diffusion.
Microsomal Stability Potentially lower stability (higher clearance)Potentially higher stability (lower clearance)The cyclopentyl ring can be more susceptible to oxidative metabolism. However, the specific metabolic fate is highly dependent on the surrounding chemical environment and the specific cytochrome P450 isozymes involved[4].
In Vivo Predictions
ModelPredicted Outcome: Cyclopentyl DerivativePredicted Outcome: Cyclohexyl DerivativeRationale
Elevated Plus Maze (Anxiety) May show anxiolytic-like effects at a broader dose rangeMay show more potent anxiolytic-like effects but potentially with a narrower therapeutic windowAssuming the target receptor is involved in anxiety, the potentially higher affinity of the cyclohexyl derivative could lead to greater potency. However, off-target effects due to higher lipophilicity could limit the effective dose range.
Forced Swim Test (Depression) May exhibit antidepressant-like activityMay exhibit more potent antidepressant-like activitySimilar to the anxiety model, higher target engagement by the cyclohexyl derivative could translate to greater efficacy in this model of behavioral despair.
Pharmacokinetics (Rodent) Potentially higher oral bioavailability and moderate brain exposurePotentially lower oral bioavailability but higher brain-to-plasma ratioThe better solubility of the cyclopentyl derivative may lead to improved oral absorption. The higher lipophilicity of the cyclohexyl derivative could result in greater partitioning into the brain tissue, leading to a higher brain-to-plasma ratio, assuming it can efficiently cross the BBB.

Experimental Protocols

To empirically validate these predictions, a series of well-established in vitro and in vivo assays should be conducted.

In Vitro Assays

1. Radioligand Binding Assay for a Target CNS Receptor (e.g., a G-Protein Coupled Receptor)

  • Objective: To determine the binding affinity (Ki) of the cyclopentyl and cyclohexyl derivatives for a specific CNS receptor.

  • Protocol:

    • Prepare cell membranes expressing the target receptor.

    • In a 96-well plate, add increasing concentrations of the test compound (cyclopentyl or cyclohexyl derivative).

    • Add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium[5].

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. In Vitro Blood-Brain Barrier Permeability Assay

  • Objective: To assess the ability of the compounds to cross a cellular model of the BBB.

  • Protocol:

    • Culture a monolayer of brain endothelial cells on a semi-permeable membrane insert in a transwell plate system[6].

    • Verify the integrity of the cell monolayer by measuring transendothelial electrical resistance (TEER).

    • Add the test compound (cyclopentyl or cyclohexyl derivative) to the apical (blood side) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.

    • Analyze the concentration of the test compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each compound[7].

3. Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of the compounds in the presence of liver enzymes.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (human or rodent) and a NADPH-regenerating system in a phosphate buffer[8].

    • Add the test compound (cyclopentyl or cyclohexyl derivative) to the reaction mixture.

    • Incubate the mixture at 37°C.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard[9].

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.

In Vivo Assays

1. Elevated Plus Maze (EPM) in Mice

  • Objective: To assess the anxiolytic-like effects of the compounds.

  • Protocol:

    • Administer the test compound (cyclopentyl or cyclohexyl derivative) or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral) at various doses.

    • After a specific pre-treatment time (e.g., 30 minutes), place the mouse in the center of the elevated plus maze, which consists of two open and two enclosed arms[10].

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system[11].

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

2. Forced Swim Test (FST) in Mice

  • Objective: To evaluate the antidepressant-like potential of the compounds.

  • Protocol:

    • Administer the test compound (cyclopentyl or cyclohexyl derivative) or vehicle to mice.

    • After the pre-treatment period, place the mouse in a cylinder of water from which it cannot escape[12].

    • Record the total duration of immobility during the last 4 minutes of a 6-minute test session[13].

    • A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizing the Concepts

cluster_0 General Structure Aminoacetonitrile_Core Aminoacetonitrile Core Cycloalkyl Cycloalkyl Group (Cyclopentyl or Cyclohexyl) Aminoacetonitrile_Core->Cycloalkyl Aryl_Group Aryl Group Aminoacetonitrile_Core->Aryl_Group

Caption: General chemical scaffold of the compounds under comparison.

cluster_1 In Vitro Assays cluster_2 In Vivo Models Start Compound Synthesis (Cyclopentyl & Cyclohexyl Analogs) In_Vitro In Vitro Profiling Start->In_Vitro In_Vivo In Vivo Behavioral & PK Studies In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis & SAR In_Vitro->Data_Analysis In_Vivo->Data_Analysis Receptor_Binding Receptor Binding BBB_Permeability BBB Permeability Metabolic_Stability Metabolic Stability EPM Elevated Plus Maze FST Forced Swim Test PK Pharmacokinetics

Caption: Experimental workflow for comparing the CNS activity of the derivatives.

Ligand Aminoacetonitrile Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Neuronal_Activity Modulation of Neuronal Activity Second_Messenger->Neuronal_Activity

Caption: A potential GPCR signaling pathway modulated by the compounds.

Conclusion and Future Directions

The choice between a cyclopentyl and a cyclohexyl substituent on an aminoacetonitrile scaffold for CNS applications is a nuanced decision that requires a careful balancing of competing properties. The cyclopentyl derivatives are predicted to offer advantages in terms of physicochemical properties like solubility and potentially a more favorable ADME profile. In contrast, cyclohexyl derivatives may provide a pathway to higher potency and selectivity through their conformationally restricted nature.

The predictive framework outlined in this guide, based on established medicinal chemistry principles, provides a strong starting point for the rational design of novel CNS agents. However, it is imperative that these hypotheses are tested through rigorous experimental validation using the protocols described. The data generated from such studies will not only be crucial for the progression of a specific drug discovery program but will also contribute valuable structure-activity relationship insights to the broader medicinal chemistry community. Future work should also explore other cycloalkyl rings (e.g., cyclobutyl, cycloheptyl) to further refine the understanding of how ring size and conformation impact CNS activity within this promising chemical class.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-cyclopentylacetonitrile hydrochloride

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-cyclopentylacetonitrile hydrochloride.

Section 1: Hazard Assessment - The 'Why' Behind the Precautions

Understanding the potential hazards of a compound is the foundation of its safe handling and disposal. The chemical structure of 2-Amino-2-cyclopentylacetonitrile hydrochloride contains an aminonitrile functional group, which is known for its potential toxicity and ability to release cyanide.[2][3] Based on data from similar nitrile compounds, we can anticipate a range of hazards.

These hazards necessitate that all handling and disposal operations be conducted with stringent safety measures to prevent exposure and environmental release.[4][5]

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral) H300: Fatal if swallowed / H301: Toxic if swallowed[4][5]Extreme caution must be taken to prevent ingestion. Do not eat, drink, or smoke in the laboratory.[5]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[6]Skin contact must be avoided through the use of appropriate chemical-resistant gloves.
Acute Toxicity (Inhalation) H331: Toxic if inhaled / H332: Harmful if inhaled[4][6]All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of dust.[6]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4][5]Protective clothing and gloves are mandatory to prevent skin damage.
Eye Damage/Irritation H318: Causes serious eye damage / H319: Causes serious eye irritation[4][5]Chemical safety goggles and/or a face shield must be worn at all times.
Sensitization H317: May cause an allergic skin reaction[4]Repeated skin contact may lead to sensitization, requiring consistent use of PPE.
Environmental Hazard H412: Harmful to aquatic life with long lasting effects[4]The compound must not be disposed of down the drain or released into the environment.[5]

Section 2: The Core Disposal Protocol - A Step-by-Step Methodology

The following protocol provides a self-validating system for the safe disposal of 2-Amino-2-cyclopentylacetonitrile hydrochloride and associated waste. The causality behind each step is grounded in regulatory compliance and chemical safety principles.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before beginning any waste handling, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the hazardous chemical, mitigating the risks of exposure identified in Section 1.

  • Gloves: Wear nitrile or other chemical-resistant gloves. Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a full-face shield.[6]

  • Lab Coat: A standard, buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: All handling of solid waste or solutions should occur within a certified chemical fume hood.[6]

Step 2: Waste Segregation and Containment - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions within a waste container.[7]

  • Solid Waste: Collect un-used or contaminated solid 2-Amino-2-cyclopentylacetonitrile hydrochloride in a dedicated, sealable, and clearly labeled hazardous waste container.[1] The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Contaminated Labware: Disposable items such as pipette tips, weigh boats, contaminated gloves, and bench paper are also considered hazardous waste.[1] These must be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.

  • Liquid Waste: If the compound has been dissolved in a solvent, collect it in a labeled, compatible, and sealable liquid hazardous waste container. Crucially, do not mix this waste stream with other chemical wastes, especially acids, which could accelerate the release of hydrogen cyanide gas.

Step 3: Labeling - Clear and Compliant Communication

Accurate labeling is a regulatory requirement by OSHA and the EPA and is essential for the safety of everyone who may handle the container.[8][9] The waste container label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Amino-2-cyclopentylacetonitrile hydrochloride"

  • An accurate list of all contents, including solvents.

  • The approximate percentage of each component.

  • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark, Environment).

  • The date of accumulation.

Step 4: Temporary Storage - Ensuring Safety Before Pickup

Store sealed hazardous waste containers in a designated and secure area, such as a satellite accumulation area or a main hazardous waste storage room.[1] This area should be:

  • Well-ventilated.

  • Away from heat, sparks, or open flames.[6]

  • Clearly marked as a hazardous waste storage area.

  • Equipped with secondary containment to manage potential leaks.

Step 5: Arranging for Final Disposal - Professional Handling

Under no circumstances should this chemical be disposed of in the trash or down the drain.[5] Final disposal must be handled by professionals in accordance with federal, state, and local regulations.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service.[1][6]

  • Provide them with the SDS for an analogous compound (such as Aminoacetonitrile hydrochloride) and all available information about your waste stream.

  • Follow their specific instructions for container pickup and manifest documentation. The most common final disposal method for this type of waste is high-temperature incineration, which safely destroys the toxic components.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-Amino-2-cyclopentylacetonitrile hydrochloride.

G cluster_0 Waste Segregation & Disposal Workflow start Waste Generated: 2-Amino-2-cyclopentylacetonitrile hydrochloride waste_type Identify Waste Type start->waste_type solid Solid Residue / Powder waste_type->solid Solid contaminated Contaminated Disposables (Gloves, Paper, Tips) waste_type->contaminated Debris sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps contain_solid Containerize in Labeled 'Solid Hazardous Waste' bin solid->contain_solid contain_contaminated Containerize in Labeled 'Hazardous Debris' bin contaminated->contain_contaminated contain_sharps Place in Labeled Puncture-Proof Sharps Container sharps->contain_sharps storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_contaminated->storage contain_sharps->storage disposal Arrange Pickup by EHS or Licensed Waste Contractor storage->disposal

Caption: Workflow for segregating and disposing of hazardous waste.

Section 3: Emergency Procedures - Spill and Exposure Management

In Case of a Small Spill (Solid):

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing full PPE, gently sweep up the solid material to avoid generating dust.[10]

  • Place the swept material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[6]

  • Wash the spill site after material pickup is complete.[6]

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.[4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.[4][10]

Section 4: Regulatory Framework - Understanding the Rules

Adherence to this disposal guide ensures compliance with key regulations from two primary US agencies:

  • Occupational Safety and Health Administration (OSHA): Under 29 CFR 1910.1450, the "Laboratory Standard," all laboratories are required to have a written Chemical Hygiene Plan (CHP).[11] This plan must include specific procedures for the safe removal of hazardous waste.[11]

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution is classified as a hazardous waste generator, and it is your responsibility to ensure waste is correctly identified, managed, and disposed of through a licensed facility.[12]

By following this protocol, you are not only ensuring your safety but also upholding the scientific community's commitment to responsible environmental stewardship.

References

  • SAFETY DATA SHEET - C115002. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride. (2025). Thermo Fisher Scientific.
  • Material Safety Data Sheet - Aminoacetonitrile Hydrochloride, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride 98%. Pfaltz & Bauer.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride. (2025). Fisher Scientific.
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Compliance For Labor
  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Labor

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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